molecular formula C7H6O3 B13981164 5-Acetylfurfural CAS No. 32529-53-6

5-Acetylfurfural

Cat. No.: B13981164
CAS No.: 32529-53-6
M. Wt: 138.12 g/mol
InChI Key: COGVGDXHVCDEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetylfurfural is a furan-based compound that serves as a versatile building block and intermediate in organic synthesis and materials science research. As a bifunctional molecule containing both acetyl and aldehyde groups, it is a valuable precursor for the development of pharmaceuticals, agrochemicals, and renewable polymers. Researchers utilize this compound in catalytic transformations to create more complex molecular architectures. It is also investigated as a platform chemical derived from biomass, with potential applications in the production of biofuels and sustainable materials. Please note that this product is intended for research purposes in a laboratory setting only and is not meant for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGVGDXHVCDEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305919
Record name 5-Acetyl-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32529-53-6
Record name 5-Acetyl-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32529-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Acetylfurfural and Its Analogues

Direct Functionalization Strategies for Furan (B31954) Systems

The direct introduction of an acetyl group onto a pre-existing furan ring is a primary strategy for synthesizing 5-Acetylfurfural and its analogs. This approach leverages the inherent reactivity of the furan nucleus, particularly its susceptibility to electrophilic attack.

Electrophilic Acylation of Furfural (B47365) Precursors

A key method for synthesizing this compound is through the electrophilic acylation of furfural precursors, a classic example of a Friedel-Crafts reaction. This reaction involves treating a furan compound with an acylating agent in the presence of a catalyst to introduce an acyl group onto the furan ring. However, the furan ring is sensitive to strong acids and prone to polymerization, which means that classical Friedel-Crafts conditions often fail or provide unsatisfactory yields. researchgate.netstackexchange.com Therefore, milder catalysts and specific reaction conditions are typically required. stackexchange.compharmaguideline.com

The acetyl group is commonly introduced using acylating agents such as acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl). smolecule.comwikipedia.org Acetic anhydride is often preferred due to its reactivity and its role in various industrial processes. wikipedia.org The reaction between the furan substrate and the acylating agent generates an acylium ion intermediate, which then attacks the electron-rich furan ring. osti.gov The choice of acylating agent can influence the reaction conditions and the choice of catalyst. For instance, acylation with acid anhydrides or acid halides generally necessitates a mild catalyst. pharmaguideline.com

The acylation of furans requires a catalyst to facilitate the reaction. pharmaguideline.com Both Lewis acids and Brønsted acids are employed for this purpose.

Lewis acid catalysts , such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄), have been used, but their success with furan is moderate. google.com This is partly because strong Lewis acids can form complexes with the carbonyl group of the resulting ketone, hindering the reaction, and the inherent acid sensitivity of furan can lead to polymerization. stackexchange.comgoogle.comnowgonggirlscollege.co.in Milder Lewis acids like boron trifluoride (BF₃) and its complexes have been found to be more effective, overcoming some of these difficulties. stackexchange.comgoogle.com Heterogeneous Lewis acid catalysts, including zeolites like [Sn]-Beta, have also been investigated, showing good activity and selectivity. researchgate.net

Brønsted acid catalysts also play a significant role. Traditional Brønsted acids like phosphoric acid can catalyze the acylation. pharmaguideline.com Solid acid catalysts, particularly zeolites such as H-BEA and H-ZSM5, are attractive for their reusability and potential for regioselectivity. researchgate.netacs.orgacs.org Studies on the acylation of 2-methylfuran (B129897) have shown that Brønsted acid beta zeolites exhibit notable activity and selectivity. researchgate.net The mechanism on Brønsted acid sites involves the formation of an acyl intermediate, followed by electrophilic attack on the furan ring. osti.govacs.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Aromatic Compounds

CatalystSubstrateAcylating AgentKey FindingsReference
AlPW12O40 / Mg(OH)2FuranCarboxylic AcidsGood to excellent yields of 2-furyl-alkyl/aryl ketones under mild, solvent-free conditions. researchgate.net
[Al]-Beta & [Sn]-Beta Zeolites2-MethylfuranAcetic Anhydride[Al]-Beta showed the highest reaction rate per gram; [Sn]-Beta showed high turnover frequency. The pathway involves Brønsted acid catalysis even in [Sn]-Beta. researchgate.net
Boron Trifluoride (BF₃)FuranAliphatic AnhydridesConsidered a better catalyst than AlCl₃ for the sensitive furan ring. stackexchange.com
Hβ Zeolite2,3-dihydrobenzofuranAcetic AnhydrideAchieved 95% yield of the para-acetylated product in a solvent-free system. cardiff.ac.uk
Scrutinyite-SnO2 NanosheetsTolueneBenzoyl ChlorideHigh regioselectivity for para-substituted ketones with yields up to 92% under mild, solvent-free conditions. nih.gov

Regioselective Introduction of Acetyl Functionality

Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 (or α) position, as the intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (or β) position. matanginicollege.ac.in When the C2 position is already substituted, as in the case of furfural (which has a formyl group at C2), the incoming electrophile is directed to the other available α-position, which is C5. This is because electron-donating groups at the C2 position direct incoming electrophiles to the C5 position. matanginicollege.ac.in Therefore, the acylation of furfural or its derivatives where the C2 position is occupied leads to the regioselective formation of 5-acetyl-substituted furans. For instance, an efficient method for the direct arylation of 2-furaldehyde using palladium catalysts results in the formation of 5-aryl-2-formylfuran derivatives, demonstrating the preference for substitution at the C5 position. researchgate.net

Biomass-Derived Routes to this compound

The increasing demand for sustainable chemical production has driven research into converting renewable biomass into valuable platform chemicals. magtech.com.cnudel.edu Furanic compounds, including this compound, are key targets in biorefinery concepts. magtech.com.cn

Catalytic Conversion of Carbohydrates to Furfural Intermediates

The primary route from biomass to furanic compounds involves the acid-catalyzed dehydration of carbohydrates. mdpi.commdpi.com Lignocellulosic biomass, which is abundant and not a food source, is composed mainly of cellulose, hemicellulose, and lignin. udel.edumdpi.com

Hexose sugars (C6), such as glucose and fructose (B13574) derived from cellulose, are dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgrsc.orgrsc.org Pentose (B10789219) sugars (C5), such as xylose from hemicellulose, are dehydrated to produce furfural. mdpi.com These reactions are typically catalyzed by acids. For the conversion of glucose to HMF, a Lewis acid catalyst is often needed to isomerize glucose to fructose, which is then more easily dehydrated by a Brønsted acid. udel.edu

Once furfural or HMF is obtained, it can be further processed. For example, HMF can be converted into a variety of other valuable chemicals. scispace.com Similarly, furfural serves as a versatile platform molecule. udel.edu The direct acetylation of furfural, produced from biomass, provides a renewable pathway to this compound. smolecule.com This integration of biomass conversion with subsequent chemical transformations represents a cornerstone of modern green chemistry. magtech.com.cn

Table 2: Yields of Furanic Aldehydes from Carbohydrate Conversion

Carbohydrate SourceCatalyst SystemProductYieldReference
GlucoseUiO-66 (MOF)5-Hydroxymethylfurfural (HMF)28% (up to 37% with water) rsc.org
Glucoseγ-AlOOH and CeO2@B2O35-Ethoxymethylfurfural (EMF)up to 27.7% nih.gov
Sucroseγ-AlOOH and CeO2@B2O35-Ethoxymethylfurfural (EMF)9.2-15.9% nih.gov
HMFPDVTA-SO3H5-Ethoxymethylfurfural (EMF)87.5% scispace.com

Integrated Dehydration and Acetylation Processes from Lignocellulosic Feedstocks

The production of this compound can be envisioned through an integrated biorefinery approach, starting from raw lignocellulosic biomass. Lignocellulose is a complex composite material primarily made of cellulose, hemicellulose, and lignin. mdpi.com Through processes like acid-catalyzed hydrolysis and dehydration, the carbohydrate fractions can be converted into key furan-based platform molecules. Specifically, C5 sugars (like xylose from hemicellulose) are dehydrated to form furfural, while C6 sugars (like glucose from cellulose) yield 5-hydroxymethylfurfural (HMF). researchgate.netresearchgate.netnih.gov

Advanced Catalytic Systems for this compound Production

The core of this compound synthesis lies in the acylation of a furan ring, a classic transformation known as the Friedel-Crafts reaction. Modern research has focused on developing advanced catalytic systems to perform this reaction with high efficiency and selectivity, moving away from traditional, often harsh, stoichiometric reagents.

Heterogeneous Catalysis in Multi-Step Synthesis

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is highly attractive for industrial processes due to the ease of catalyst separation, recovery, and recycling. ingentaconnect.comresearchgate.net For the synthesis of this compound, this typically involves the acylation of furan with an acylating agent like acetic anhydride over a solid acid catalyst. mdpi.comresearchgate.net

A variety of solid acids have been investigated for this purpose, with zeolites and heteropolyacids showing significant promise. ingentaconnect.comresearchgate.net

Zeolites : These are microporous aluminosilicate (B74896) minerals with a well-defined pore structure and strong acidic sites. Zeolites like BEA and FAU (Y zeolite) are among the most explored structures for Friedel-Crafts acylation. mdpi.com The narrow pores of traditional zeolites can sometimes impose diffusion limits on reactants and products. mdpi.com To overcome this, hierarchical zeolites, which possess both micropores and larger mesopores, have been developed. This improved pore structure enhances accessibility to the active sites and facilitates the diffusion of molecules, leading to better catalytic performance. mdpi.commdpi.com

Heteropolyacids (HPAs) : These are complex proton acids that are highly effective for acylation reactions. ingentaconnect.comresearchgate.net A catalyst system combining the heteropolyacid aluminum dodecatungstophosphate (AlPW12O40) with magnesium hydroxide (B78521) has been used for the direct acylation of furan with various carboxylic acids, achieving good to excellent yields under mild, solvent-free conditions. ingentaconnect.comresearchgate.net Supported HPAs, for example, on titania nanotubes, have also been developed to enhance stability and reusability. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the acylation of furan.

Table 1: Performance of Heterogeneous Catalysts in Furan Acylation

Catalyst Acylating Agent Temperature (°C) Furan Conversion (%) Product Selectivity (%) Reference
H-BEA-35 Acetic Anhydride 80 ~55 ~97 mdpi.com
H-BEA-35-DS-A Acetic Anhydride 80 ~70 ~98 mdpi.com
HY (CTAB, 12h) Acetic Anhydride 80 ~80 ~99 mdpi.com
AlPW12O40 / Mg(OH)2 Acetic Acid 0 - 93 (Yield) ingentaconnect.com
20% Sn1-TPA/TNT Acetic Anhydride 90 99.8 99 researchgate.net

H-BEA-35-DS-A refers to a desilicated and acid-treated BEA zeolite. HY (CTAB, 12h) refers to a hierarchical Y zeolite prepared with CTAB surfactant. TPA/TNT refers to tungstophosphoric acid on titania nanotubes.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts operate in the same phase as the reactants, which often leads to high activity and selectivity at milder reaction conditions due to the absence of mass transfer limitations. beilstein-journals.org The primary drawback is the difficulty in separating the catalyst from the product mixture. slideshare.net

The classic Friedel-Crafts acylation employs stoichiometric amounts of a Lewis acid like aluminum chloride (AlCl₃). ingentaconnect.com However, these strong acids are often too harsh for sensitive substrates like furan, leading to polymerization and low yields. ingentaconnect.com Modern research focuses on developing milder and more selective homogeneous catalytic systems.

These systems include:

Metal Salt Catalysts : Various metal salts can act as Lewis acids to catalyze the reaction. For instance, in the conversion of biomass to HMF, metal salts like AlCl₃ are effective, demonstrating their potential to catalyze related furan chemistry. nih.gov

Organometallic Complexes : Specifically designed organometallic complexes, such as those based on ruthenium, have been developed for the C-H functionalization of furan derivatives, including acylation. beilstein-journals.org These catalysts often require a directing group on the furan substrate to achieve high regioselectivity. beilstein-journals.org

Basic Ionic Liquids : In related transformations, such as the acetylation of HMF with isopropenyl acetate (B1210297), basic ionic liquids have been shown to be effective homogeneous catalysts, suggesting their potential applicability for other furanic acetylations. units.it

Table 2: Examples of Homogeneous Catalysis for Furan Functionalization

Catalyst System Substrate Reagent Product Type Key Feature Reference
[Ru₃(CO)₁₂] Furfurylimine Alkenyl silyl (B83357) ether C3-Acylated Furan C-H activation beilstein-journals.org
Cs₂CO₃ 5-Hydroxymethylfurfural Isopropenyl acetate Acetylated HMF Mild, selective transesterification units.it
AlCl₃·6H₂O Lignocellulose - 5-Hydroxymethylfurfural One-pot biomass conversion nih.gov
Iodine (I₂) Various - Various Mild Lewis acid catalyst sioc-journal.cn

Biocatalytic Approaches to Furanic Acetylation

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under very mild operating conditions (ambient temperature and neutral pH). nih.govfrontiersin.org This approach aligns well with the principles of green chemistry.

While the direct enzymatic equivalent of a Friedel-Crafts acylation on the furan core is not commonly reported, biocatalysts are highly effective in analogous acylation reactions on furan derivatives. A prominent example is the acetylation of the hydroxyl group in 5-hydroxymethylfurfural (HMF) or other furfuryl alcohols.

Key findings in this area include:

Lipase-Catalyzed Acetylation : Lipases, such as Candida antarctica Lipase B (often immobilized as Novozym 435), are widely used for esterification and transesterification reactions. researchgate.net They can efficiently catalyze the acetylation of the primary alcohol group of HMF using acyl donors like isopropenyl acetate. units.it This reaction proceeds with high chemoselectivity, targeting the hydroxyl group while leaving the aldehyde and the furan ring untouched.

Enzyme Cascades : Multi-enzyme cascades have been designed for the sophisticated transformation of furans. nih.govacs.org For instance, a cascade involving a chloroperoxidase, an oxidase, and an alcohol dehydrogenase can convert hydroxy-functionalized furans into complex spirolactone products. nih.gov Such systems demonstrate the potential to integrate biocatalytic acylation steps into more complex synthetic pathways starting from furan platforms.

The primary challenge in biocatalysis is often enzyme stability and the need to find or engineer an enzyme with high activity for a specific non-natural substrate. However, its potential for creating complex, high-value furanic molecules under sustainable conditions is significant.

Reaction Engineering and Process Optimization in this compound Synthesis

Solvent Selection and Reaction Media Effects

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reactant solubility, catalyst activity, reaction rate, and product selectivity.

Solvent-Free Conditions : For Friedel-Crafts acylations, performing the reaction without a solvent is an attractive option from a green chemistry perspective. It simplifies downstream processing and eliminates solvent waste. Heterogeneous catalysts, such as heteropolyacids or silica (B1680970) sulfuric acid, have been successfully used under solvent-free conditions to produce acyl furans. ingentaconnect.comresearchgate.netbeilstein-journals.org

Aprotic vs. Protic Solvents : In conventional synthesis, the solvent's properties are crucial. For Friedel-Crafts reactions, polar aprotic solvents are often favored as they can dissolve the reactants and stabilize charged intermediates without interfering with the catalyst. Protic solvents, like water or alcohols, are generally avoided as they can deactivate the Lewis acid catalyst. stackexchange.com

The table below highlights the impact of the reaction medium on furan processing.

Table 3: Effect of Reaction Media on Furan Processing

Process Reaction Medium Catalyst Key Outcome Reference
Furan Acylation Solvent-Free 20% Sn1-TPA/TNT High conversion and selectivity, green process researchgate.net
Furan Acylation Solvent-Free AlPW12O40 / Mg(OH)2 Good yields under mild conditions ingentaconnect.com
Xylose Dehydration Water / Toluene Functionalized MgF₂ Biphasic system improves furfural selectivity to 90% by extracting product researchgate.net
Fructose Dehydration Water / MIBK Amberlyst 36 Biphasic system enables high HMF yield in a continuous flow reactor rsc.org
Glucose Dehydration DMSO (aprotic polar) Acid catalyst Aprotic polar solvent improves HMF selectivity to >80% researchgate.net

Temperature, Pressure, and Concentration Parameter Studies

The efficiency and selectivity of the synthesis of this compound and its analogues are profoundly influenced by reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts. Systematic studies have been conducted to map the effects of these variables to maximize product yield.

A notable method for producing furan derivatives is the Friedel-Crafts acylation of furan with acetic anhydride. In a continuous liquid-phase process using an H-beta zeolite catalyst, the reaction conditions were optimized. A study utilizing a Box-Behnken design identified the molar ratio of acetic anhydride to furan as the most significant factor impacting the yield of 2-acetylfuran (B1664036). rsc.org The optimal conditions were determined to be a temperature of 60 °C and a pressure of 0.6 MPa, with an acetic anhydride to furan molar ratio of 5:1. rsc.org Under these conditions, a high yield of 92.6 mol% with 100% selectivity was achieved in a fixed-bed reactor. rsc.org Further research using a chromium-exchanged dodecatungstophosphoric acid catalyst on a K-10 support found that a catalyst to furan ratio of 9.6% resulted in an 88% conversion with 100% selectivity. researchgate.net

The synthesis of analogues like 5-hydroxymethylfurfural (HMF) and 5-ethoxymethylfurfural (EMF) from biomass-derived sugars such as fructose and glucose also heavily relies on parameter optimization. In the acid-catalyzed dehydration of fructose, temperature plays a crucial role. Studies show that increasing the temperature from 120 °C to 180 °C boosts the fructose conversion and HMF yield. scielo.br The best result was achieved at 180 °C, leading to a 98% fructose conversion and a 55% HMF yield. scielo.br However, a further increase to 200 °C offered only a marginal improvement in yield, suggesting an optimal temperature range. scielo.br High-temperature studies in a flow reactor at 240–250 °C have shown that HMF yields can reach 40 mol% from fructose with phosphoric acid as a catalyst. researchgate.net

Reactant and catalyst concentrations are also key levers. In HMF synthesis from fructose, increasing the phosphoric acid catalyst concentration from 0.5% to 1.0% significantly improved both conversion (98%) and yield (55%). scielo.br However, a further increase to 1.5% led to a decrease in yield, likely due to accelerated HMF rehydration into by-products like levulinic and formic acids. scielo.br Similarly, for the conversion of glucose to HMF using a consortium of NbCl₅ and p-sulfonic acid calix frontiersin.orgarene (CX4SO₃H) catalysts, the optimal concentrations were found to be 5 wt% of CX4SO₃H and 7.5 wt% of NbCl₅ at 150 °C. mdpi.com

The synthesis of EMF from fructose using a sulfonic acid-modified metal-organic framework (MOF) catalyst, UIO-66-SO₃H, also demonstrates the importance of parameter control. At 140°C, a fructose conversion of 99.7% and an EMF yield of 80.4% were achieved within one hour. frontiersin.org These findings highlight the necessity of tailored parameter studies for each specific catalytic system to achieve optimal production of this compound and its derivatives.

Table 1: Optimized Parameters for Furan Derivative Synthesis

Product Reactants Catalyst Temperature (°C) Pressure (MPa) Key Concentration/Ratio Yield/Conversion
2-Acetylfuran Furan, Acetic Anhydride H-beta zeolite 60 0.6 Acetic Anhydride/Furan Molar Ratio: 5 92.6% Yield
2-Acyl furan Furan, Acetic Anhydride 20% w/w Cr₀.₆₆-DTP/K-10 Not specified Not specified Catalyst/Furan Ratio: 9.6% 88% Conversion
5-Hydroxymethylfurfural (HMF) Fructose Phosphoric Acid (H₃PO₄) 180 Autogenous 1.0 wt% H₃PO₄ 55% Yield, 98% Conversion
5-Hydroxymethylfurfural (HMF) Glucose CX4SO₃H/NbCl₅ 150 Not specified 5 wt% CX4SO₃H / 7.5 wt% NbCl₅ 50% Yield
5-Ethoxymethylfurfural (EMF) Fructose, Ethanol (B145695) UIO-66-SO₃H 140 Not specified Not specified 80.4% Yield, 99.7% Conversion

Kinetic Investigations and Reaction Pathway Elucidation

Understanding the reaction kinetics and pathways is fundamental to controlling the synthesis of this compound and its analogues, minimizing by-product formation, and enhancing catalyst performance. The formation of these furanic compounds often involves multi-step reaction networks.

The synthesis of HMF from hexoses like glucose is a well-studied example that provides insight into the reaction pathways relevant to furan chemistry. The process typically involves two key steps: the isomerization of glucose into fructose, which is favored by Lewis acid catalysts, followed by the acid-catalyzed dehydration of fructose to HMF, a reaction promoted by Brønsted acids. mdpi.comcsic.es This tandem catalytic requirement highlights the complexity of the reaction network. The direct dehydration of glucose can also occur, but the isomerization pathway is generally considered dominant for achieving high HMF yields. csic.es

Kinetic models for the conversion of sugars to furans have been developed to describe the reaction rates. For instance, in the hydrothermal conversion of D-xylose (a pentose sugar) to furfural (an analogue of this compound), the reaction pathway includes the isomerization of xylose to xylulose and subsequent dehydration. mdpi.com Kinetic studies revealed that the activation energy for xylose decomposition is significantly higher than that for furfural degradation, suggesting that lower reaction temperatures are preferable to minimize the formation of undesirable by-products. mdpi.com Similarly, for glucose conversion, the rate constants for the main decomposition reaction follow the Arrhenius behavior up to supercritical temperatures, but the rates for the formation of specific products like HMF can decrease in the supercritical region. mdpi.com

For the Friedel-Crafts acylation of furan, the reaction mechanism involves the electrophilic substitution of an acyl group onto the furan ring. researchgate.netgoogle.com Kinetic models for similar catalytic processes, such as Fischer-Tropsch synthesis, often align with mechanisms involving the dissociative adsorption of reactants (like CO and H₂) onto the catalyst surface, followed by a series of surface reactions. 4aircraft-project.eu Developing a reliable kinetic model requires extensive experimental data under various operating conditions, including temperature, pressure, and reactant partial pressures. utwente.nlunicampus.it These models are crucial for reactor design and process optimization. For example, a comprehensive kinetic study of a Fe/HZSM-5 catalyst in Fischer-Tropsch synthesis involved evaluating the influence of temperature, pressure, feed composition, and space velocity on the conversion rate to build a robust kinetic model based on the carbide mechanism. 4aircraft-project.eu

Innovations in Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is contingent upon effective methods for their isolation and purification from complex reaction mixtures. These mixtures often contain unreacted starting materials, catalysts, solvents, and various by-products. A range of techniques, from classical methods to more advanced chromatographic systems, are employed. masterorganicchemistry.com

A primary and widely used technique is liquid-liquid extraction. hilarispublisher.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane (B109758) or ethyl acetate. rsc.orguwimona.edu.jm For instance, after the synthesis of furan derivatives, the reaction mixture can be diluted with an organic solvent and washed with water or a salt solution to remove water-soluble impurities. rsc.org If the mixture contains acidic or basic components, acid-base extraction can be a powerful tool. By adjusting the pH of the aqueous phase, acidic or basic compounds can be converted into their water-soluble salt forms, allowing them to be selectively extracted from the organic phase. masterorganicchemistry.comyoutube.com

For volatile compounds, distillation is a classic purification method that separates components based on differences in their boiling points. masterorganicchemistry.com In some syntheses, the product can be obtained by distillation under reduced pressure. mdpi.com

Crystallization is another effective technique for purifying solid products. An ideal recrystallization solvent will dissolve the crude product at a high temperature but not at a low temperature, allowing the desired compound to crystallize out upon cooling while impurities remain dissolved. masterorganicchemistry.com

Chromatographic techniques are indispensable for achieving high purity, especially for complex mixtures or when isomers are present. hilarispublisher.com

Column Chromatography: This method involves passing the mixture through a column packed with a stationary phase (e.g., silica gel). Components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analysis and purification. It utilizes high pressure to pump the solvent through a column packed with fine particles, enabling excellent separation of furan derivatives. hilarispublisher.comcranfield.ac.uk It is considered an industry-standard method for the analysis of furanic compounds. cranfield.ac.uk

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. hilarispublisher.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a powerful analytical and preparative tool that separates components in a gaseous mobile phase. hilarispublisher.com

Modern purification strategies often involve a combination of these techniques to achieve the desired level of purity for the final product.

Reactivity and Mechanistic Pathways of 5 Acetylfurfural

Electrophilic and Nucleophilic Character of Furan (B31954) Ring and Carbonyl Groups

The unique arrangement of an electron-rich furan ring and two electron-withdrawing carbonyl groups imparts a distinct reactivity profile to 5-acetylfurfural.

Furan Ring Functionalization and Electrophilic Aromatic Substitution Reactivity

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is inherently electron-rich and, therefore, highly susceptible to electrophilic attack. wikipedia.orgnumberanalytics.com This reactivity is significantly greater than that of benzene. numberanalytics.commsu.edu The oxygen atom donates electron density to the ring, making the 2 and 5 positions particularly activated towards electrophilic substitution. numberanalytics.commatanginicollege.ac.in In this compound, the presence of the aldehyde and acetyl groups, both of which are electron-withdrawing, deactivates the furan ring to some extent compared to unsubstituted furan. However, the ring still participates in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds and proceeds via a two-step mechanism. numberanalytics.commasterorganicchemistry.com The first step, which is typically rate-determining, involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.commasterorganicchemistry.comminia.edu.eg The second, faster step involves the removal of a proton from the carbon atom that formed the new bond with the electrophile, which restores the aromaticity of the ring. numberanalytics.commasterorganicchemistry.com

Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and formylation. numberanalytics.com For instance, the nitration of furan can yield 2-nitrofuran. numberanalytics.com Given the directing effects of the existing carbonyl groups in this compound, electrophilic attack would be expected to occur at the less sterically hindered and electronically favored positions of the furan ring.

Reactivity of the Aldehyde Moiety Towards Nucleophilic Addition

The aldehyde group (-CHO) in this compound is a primary site for nucleophilic attack. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. lnct.ac.in Nucleophilic addition to aldehydes is a fundamental reaction in organic chemistry, leading to the formation of a new carbon-nucleophile bond. numberanalytics.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral intermediate. lnct.ac.innumberanalytics.com This intermediate is an alkoxide, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both electronic and steric factors. lnct.ac.inlibretexts.org The presence of only one alkyl or aryl group in aldehydes makes their carbonyl carbon more electrophilic and less sterically hindered compared to the two such groups in ketones. libretexts.org

The aldehyde moiety in this compound can undergo a variety of nucleophilic addition reactions. For example, it can react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. pressbooks.pub The reaction with amines can lead to the formation of imines through a nucleophilic addition followed by dehydration.

Reactivity of the Acetyl Group Towards Condensation and Other Reactions

The acetyl group (–COCH₃) in this compound also possesses an electrophilic carbonyl carbon, though it is generally less reactive than the aldehyde's carbonyl carbon. wikipedia.org This group is known to participate in various reactions, most notably condensation reactions.

Condensation reactions involving the acetyl group often proceed via the formation of an enolate ion. The α-hydrogens (the hydrogens on the methyl group adjacent to the carbonyl) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack an electrophile, such as the carbonyl carbon of another molecule, leading to the formation of a new carbon-carbon bond. A classic example is the aldol (B89426) condensation.

Furthermore, the acetyl group can undergo reactions such as reduction to an ethyl group or oxidation. The reactivity of the acetyl group provides another avenue for the derivatization of this compound to create more complex molecules. smolecule.com

Oxidation Pathways and Derivative Formation

The oxidation of this compound can be controlled to selectively target either the aldehyde group or other parts of the molecule, leading to valuable derivatives.

Conversion to 5-Acetylfuran-2-carboxylic Acid

A key oxidation reaction of this compound is the selective oxidation of the aldehyde group to a carboxylic acid, yielding 5-acetylfuran-2-carboxylic acid. smolecule.com This transformation is significant as it introduces a new functional group while preserving the acetyl and furan moieties. Various oxidizing agents can be employed for this purpose. The resulting 5-acetylfuran-2-carboxylic acid is a valuable building block for the synthesis of other compounds, including pharmaceuticals and polymers.

Starting MaterialProductReaction Type
This compound5-Acetylfuran-2-carboxylic acidOxidation

Controlled Oxidation Strategies

Beyond the selective oxidation of the aldehyde, other controlled oxidation strategies can be employed to modify this compound. These strategies might involve the use of specific catalysts and reaction conditions to achieve desired outcomes. For instance, milder oxidizing agents might be used to effect different transformations, or reaction conditions could be tuned to favor the oxidation of the acetyl group or even the furan ring under more vigorous conditions. The development of controlled oxidation methods is crucial for expanding the synthetic utility of this compound and enabling the production of a wider range of functionalized furan derivatives. nih.gov

Condensation Reactions of this compound

The carbonyl group of this compound is electrophilic and readily participates in condensation reactions, which are a class of reactions where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water. smolecule.comlabxchange.org

Aldol and Knoevenagel Type Condensations

The acetyl group in this compound provides an enolizable proton, enabling it to act as a nucleophile in aldol-type reactions after deprotonation. numberanalytics.commagritek.com More commonly, this compound serves as the electrophilic carbonyl component in crossed or mixed aldol condensations, particularly in Claisen-Schmidt condensations, which involve an aldehyde or ketone reacting with an aromatic carbonyl compound that lacks α-hydrogens. libretexts.org

The Knoevenagel condensation is a related, vital reaction in organic chemistry for forming carbon-carbon double bonds. sigmaaldrich.comsciensage.info It involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comrsc.org this compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Research on related 5-substituted-2-furaldehydes has shown that these condensations can be effectively catalyzed by organocatalysts like piperidinium (B107235) acetate (B1210297), leading to good or excellent yields of the corresponding acrylic acid derivatives. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Furfural (B47365) Derivatives This table is based on analogous reactions with 5-substituted-2-furaldehydes as reported in the literature. researchgate.net

Carbonyl CompoundActive Methylene CompoundCatalystConditionsProduct TypeYield
5-(Hydroxymethyl)furfuralMalonic AcidPiperidinium Acetate100 °C, 3h3-(5-(Hydroxymethyl)furan-2-yl)acrylic acidGood
5-(Acetoxymethyl)furfuralMalonic AcidPiperidinium Acetate100 °C, 3h3-(5-(Acetoxymethyl)furan-2-yl)acrylic acidExcellent
FurfuralMalonic AcidPiperidinium Acetate100 °C, 3h3-(Furan-2-yl)acrylic acidGood

Formation of Imines and Oximes

Similarly, this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. byjus.com This reaction is a classic condensation of a carbonyl compound and is significant for both synthesis and derivatization. numberanalytics.comxisdxjxsu.asia The mechanism involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The synthesis of oximes from furan derivatives, such as 5-arylfuran-2-carbaldehydes, has been shown to be effectively catalyzed by various amino acids, highlighting green and mild approaches to these transformations. xisdxjxsu.asia

Cycloaddition Reactions Involving the Furan Ring

The furan ring in this compound can function as a 4π-electron component (a conjugated diene) in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.comwikipedia.org This reaction is a powerful tool in organic synthesis for constructing six-membered rings with high stereocontrol. praxilabs.comwiley-vch.de

Diels-Alder Reactions with Dienophiles

In a Diels-Alder reaction, the furan ring of this compound reacts with a 2π-electron component, known as a dienophile, to form a bicyclic adduct, specifically a 7-oxanorbornene derivative. rsc.org The reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously. scielo.br

The rate and feasibility of a Diels-Alder reaction are heavily influenced by the electronic properties of both the diene and the dienophile. In a normal-electron-demand Diels-Alder reaction, the reaction is facilitated by an electron-rich diene and an electron-deficient dienophile. praxilabs.comlibretexts.org

The acetyl group at the 5-position of the furan ring is a strong electron-withdrawing group. This substituent decreases the electron density of the furan ring, which in turn lowers the energy of its Highest Occupied Molecular Orbital (HOMO). rsc.orgresearchgate.net Consequently, the presence of the acetyl group makes this compound an electron-poor diene and significantly reduces its reactivity in normal-demand Diels-Alder reactions compared to unsubstituted furan or furans with electron-donating groups. rsc.orgresearchgate.netnih.gov This reduced reactivity is a general trend observed for furans bearing electron-withdrawing substituents, such as carboxyl or formyl groups. nih.govnih.gov Despite this, reactions can still be achieved, sometimes under harsher conditions or by using highly reactive dienophiles. nih.gov

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.comlibretexts.org Furthermore, when cyclic dienes like furan react with dienophiles, two diastereomeric products, designated endo and exo, can be formed. libretexts.orglibretexts.org

Table 2: General Stereochemical Selectivity in Diels-Alder Reactions

ProductDescriptionControlling Factors
EndoThe substituent on the dienophile is oriented towards the diene π system in the transition state. wikipedia.orgGenerally favored under kinetic control due to secondary orbital interactions. libretexts.org
ExoThe substituent on the dienophile is oriented away from the diene π system in the transition state. wikipedia.orgGenerally the more thermodynamically stable product due to reduced steric hindrance. libretexts.org

According to the Alder endo rule, the endo adduct is typically the major product formed under kinetic control. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the developing π-system of the diene in the transition state. libretexts.org However, the exo product is often more thermodynamically stable due to less steric hindrance. libretexts.org For furan and its derivatives, the endo/exo selectivity can be influenced by the nature of the substituents, the dienophile used, and the reaction conditions, including temperature and the use of catalysts. rsc.orgrsc.org While furan itself is less endo-selective than other dienes like cyclopentadiene, the selectivity can be modified by substituents on the furan ring. rsc.orgresearchgate.net

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction in organic chemistry for constructing five-membered heterocyclic rings. wikipedia.orgslideshare.net This reaction involves the combination of a three-atom, four-electron component called a 1,3-dipole with a two-atom, two-electron component known as a dipolarophile. slideshare.netijrpc.com Common 1,3-dipoles include species like nitrones, azides, and nitrile oxides, while dipolarophiles are typically alkenes or alkynes. ijrpc.comnih.gov

While direct [3+2] cycloaddition reactions involving this compound as the dipolarophile are not extensively documented, a viable strategy can be extrapolated from the chemistry of closely related furan derivatives. A prominent strategy involves converting the aldehyde functionality of the furfural derivative into a 1,3-dipole, which can then react with an external dipolarophile.

For instance, a study on 5-hydroxymethylfurfural (B1680220) (HMF), a compound structurally similar to this compound, demonstrated the generation of 5-hydroxymethyl-furan-2-nitrileoxide from the parent aldehyde. researchgate.net This nitrile oxide, a classic 1,3-dipole, readily undergoes [3+2] cycloaddition with various alkenes to produce 3-(2-furanyl)-4,5-dihydroisoxazole derivatives in good yields (71-84%). researchgate.net The same nitrile oxide reacts with dimethylacetylene dicarboxylate, an alkyne dipolarophile, to form a substituted 3-(2-furanyl)-isoxazole. researchgate.net

This methodology can be directly applied to this compound. The synthetic sequence would involve:

Conversion of the formyl group of this compound to an aldoxime.

In situ oxidation of the aldoxime (e.g., with sodium hypochlorite) to generate the corresponding 5-acetyl-furan-2-nitrileoxide.

Reaction of this furan-based 1,3-dipole with a selected alkene or alkyne to yield the desired five-membered isoxazole (B147169) or dihydroisoxazole (B8533529) ring, respectively, attached at the C5 position of the furan ring.

This approach leverages the aldehyde group to build the 1,3-dipole, allowing for the synthesis of complex heterocyclic structures appended to the core 5-acetylfuran framework.

Reduction Chemistry of this compound

The reduction of this compound presents a significant challenge in chemoselectivity due to the presence of two distinct carbonyl functionalities: a generally more reactive aldehyde and a less reactive ketone. The furan ring's C=C double bonds are also susceptible to reduction under certain conditions.

Achieving selective reduction of either the aldehyde or the ketone group in this compound is crucial for its use as a versatile chemical intermediate. The inherent difference in reactivity between aldehydes and ketones allows for selective transformations using appropriate reagents and conditions. Aldehydes are typically more easily reduced than ketones.

Research on analogous dicarbonyl compounds provides a clear precedent for this selectivity. For example, in the case of 4-acetylbenzaldehyde, which also contains both an acetyl (ketone) and a formyl (aldehyde) group, selective reduction has been demonstrated. Using a zinc acetate (Zn(OAc)₂) catalyzed reaction with 1.5 equivalents of pinacolborane (HBpin) as the reductant, the formyl group was selectively reduced while the acetyl group remained intact. mdpi.com However, increasing the loading of the reducing agent resulted in the reduction of both carbonyl groups. mdpi.com

This principle of chemoselectivity is a common theme in catalytic hydrogenations. Iron- and manganese-based molecular catalysts have been developed that show high selectivity for the hydrogenation of C=O bonds over C=C bonds and can discriminate between aldehydes and ketones. nih.govorganic-chemistry.org The selectivity can often be controlled by reaction parameters; for instance, an iron-tetraphosphine catalyst system can hydrogenate aldehydes at 80 °C, while ketones require a higher temperature of 140 °C, allowing for precise, temperature-governed chemoselectivity. chemrxiv.org

Based on these analogous systems, a similar strategy can be applied to this compound.

Table 1: Predicted Selective Reduction Strategies for this compound based on Analogous Systems

Target ProductReagent SystemConditionsExpected OutcomeReference for Analogy
5-(1-hydroxyethyl)furan-2-carbaldehydeCatalytic Hydrogenation (e.g., Fe/P4N2 catalyst)Higher Temperature (e.g., 140 °C), H₂Selective reduction of the ketone. chemrxiv.org
1-(5-(hydroxymethyl)furan-2-yl)ethan-1-oneZn(OAc)₂ / HBpin (1.5 equiv.)Room TemperatureSelective reduction of the more reactive aldehyde. mdpi.com
1-(5-(hydroxymethyl)furan-2-yl)ethan-1-olZn(OAc)₂ / HBpin (>2 equiv.)Room TemperatureReduction of both aldehyde and ketone. mdpi.com

Reductive Amination

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. pressbooks.pub The process involves the initial reaction of a carbonyl group with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. stackexchange.commasterorganicchemistry.com This method avoids the over-alkylation issues often encountered with direct alkylation of amines. stackexchange.com

In this compound, the aldehyde group is substantially more electrophilic and sterically accessible than the ketone group. Consequently, it is the preferred site for nucleophilic attack by an amine. In a one-pot reductive amination procedure, an amine (primary or secondary) would selectively condense with the aldehyde function to form an N-substituted imine. Subsequent reduction of this imine, using a reducing agent that is selective for the C=N bond over the C=O bond (such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride), would yield a secondary or tertiary amine at the C5-methyl position, leaving the acetyl group untouched. stackexchange.commasterorganicchemistry.com

Iron-based heterogeneous catalysts have also proven effective for the reductive amination of a wide range of aldehydes and ketones to furnish primary amines using aqueous ammonia (B1221849) as the nitrogen source, demonstrating broad functional group tolerance. d-nb.info This suggests that this compound could be selectively converted to 1-(5-(aminomethyl)furan-2-yl)ethan-1-one under similar conditions.

Reductive Coupling Reactions

Reductive coupling reactions, often mediated by low-valent metals, join two electrophilic partners. nih.gov When applied to carbonyl compounds, these reactions can lead to the formation of C-C bonds, typically yielding 1,2-diols (a pinacol (B44631) coupling). iastate.edu

For this compound, both intramolecular and intermolecular reductive couplings are conceivable. The use of low-valent titanium reagents, for instance, is a well-established method for the reductive coupling of aldehydes and ketones. iastate.edu

Intramolecular Coupling: Treatment of this compound with a reagent like (TTP)Ti(η²-PhC≡CPh) could potentially induce an intramolecular coupling between the aldehyde and ketone carbonyls to form a strained, cyclic diol fused to the furan ring.

Intermolecular Coupling: In the presence of excess this compound, intermolecular coupling could occur. Given the higher reactivity of the aldehyde, the primary product would likely be a symmetrical diol formed from the coupling of two aldehyde groups from two separate molecules of this compound. Cross-coupling between the aldehyde of one molecule and the ketone of another is also a possibility.

These coupling reactions provide a pathway to more complex, dimeric structures derived from this compound, expanding its synthetic utility. nih.goviastate.edu

Derivatization Strategies and Synthesis of Novel Furanic Architectures from 5 Acetylfurfural

Synthesis of Polyfunctionalized Furan (B31954) Derivatives

The presence of two distinct carbonyl functionalities in 5-Acetylfurfural, along with the reactive furan ring, provides multiple sites for chemical reactions. This allows for the synthesis of polyfunctionalized furan derivatives through both sequential and multicomponent reaction pathways.

Sequential Functional Group Transformations

A common strategy for derivatizing this compound involves the stepwise modification of its functional groups. This approach allows for precise control over the final product's structure. For instance, the formyl group can be selectively targeted for reactions such as oxidation, reduction, or condensation, while the acetyl group remains intact for subsequent transformations. Similarly, the acetyl group can be modified independently. This sequential approach provides a systematic way to build molecular complexity.

One example of a sequential transformation is the synthesis of 5-acetoxymethyl-2-vinylfuran. This process can start with the Vilsmeier-Haack reaction on furfuryl acetate (B1210297) to produce 5-formyl-furfuryl acetate, which is then converted to the final product via a Wittig reaction. nih.govresearchgate.net This demonstrates how the furan ring can be functionalized in a stepwise manner to introduce different substituents.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient and atom-economical approach to synthesizing complex molecules. nih.govajrconline.org this compound, with its dual electrophilic centers, is an excellent candidate for use in MCRs.

For example, 5-hydroxymethylfurfural (B1680220) (HMF), a closely related furan derivative, has been successfully employed in the Biginelli reaction, a three-component reaction that produces dihydropyrimidinones. rsc.org This highlights the potential for using furan aldehydes like this compound in similar MCRs to rapidly generate diverse libraries of heterocyclic compounds. rsc.org The development of one-pot, multi-component strategies for the synthesis of highly functionalized furans is an active area of research, offering advantages such as high yields and simplified workup procedures. nih.gov

Design and Synthesis of Advanced Furanic Analogues

Beyond simple functional group modifications, researchers are focused on designing and synthesizing advanced furanic analogues with tailored properties. This often involves the incorporation of heteroatoms and the elaboration of the side chains.

Incorporation of Nitrogen-Containing Moieties

The introduction of nitrogen atoms into the furan structure can significantly alter its chemical and biological properties. One important nitrogen-containing derivative is 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.orgresearchgate.net This compound can be synthesized from the dehydration of N-acetylglucosamine (NAG), which is derived from chitin, the second most abundant biomass on Earth. rsc.orgresearchgate.netrsc.org The synthesis of 3A5AF from renewable resources aligns with the principles of green chemistry. rsc.org Research in this area focuses on developing efficient catalytic systems for this conversion. rsc.orgresearchgate.netrsc.org

Furthermore, furan derivatives can be condensed with various aminosugars and aminocyclitols to create a range of new compounds with potential biological activities. researchgate.net For instance, the condensation of furan derivatives with aminosugars has been used to synthesize novel compounds. researchgate.netmdpi.com

Elaboration of Side Chains via Wittig and Vilsmeier-Haack Reactions (as applicable to analogous furans)

The Wittig and Vilsmeier-Haack reactions are powerful tools for modifying the side chains of furan derivatives. The Wittig reaction allows for the conversion of the aldehyde or ketone group into an alkene, providing a method to extend the carbon chain. researchgate.net This reaction has been successfully applied to furan derivatives to synthesize various vinylfuran compounds. nih.govresearchgate.net For example, the aldehyde group of 5-formylfurfuryl acetate can be transformed into a vinyl group using a Wittig reaction with methyltriphenylphosphonium (B96628) bromide and sodium hydride. nih.gov

The Vilsmeier-Haack reaction is a formylation reaction that can be used to introduce a formyl group onto the furan ring. mdpi.com For instance, 5-methylfuraldehyde can be obtained in high yields from methylfuran using the Vilsmeier-Haack reaction with POCl3 and DMF. mdpi.com This reaction is a key step in the synthesis of various furan-based compounds. nih.govresearchgate.net

Regioselective Control in Derivatization

Achieving regioselective control is a critical aspect of synthesizing specific isomers of substituted furans. The inherent reactivity of the furan ring and its substituents dictates the position of incoming groups. The electron-donating or electron-withdrawing nature of the existing substituents on the furan ring can direct the regioselectivity of further functionalization.

For example, in the derivatization of trimetallic nitride templated endohedral metallofullerenes, photochemical generation of benzyl (B1604629) radicals leads to a highly regioselective dibenzyl adduct. nih.gov While not directly involving this compound, this principle of achieving high regioselectivity through controlled reaction conditions is broadly applicable in organic synthesis. The ability to selectively functionalize specific positions on the furan ring is crucial for the targeted synthesis of complex molecules with desired properties.

Library Synthesis and High-Throughput Derivatization Approaches

The principles of combinatorial chemistry have revolutionized the process of drug discovery and materials science by enabling the rapid and systematic synthesis of large, diverse collections of molecules known as chemical libraries. rjptonline.orgfortunepublish.comslideshare.net This methodology stands in contrast to traditional, one-at-a-time synthesis, allowing for the generation of hundreds or thousands of compounds simultaneously. rjptonline.orguomustansiriyah.edu.iq The core of this approach is the use of a common molecular scaffold, or building block, which is systematically reacted with a variety of reagents to produce a library of structurally related analogues. uomustansiriyah.edu.iq High-throughput derivatization and screening are integral to this process, employing automated and parallel techniques to accelerate the synthesis and evaluation of the generated compounds. fortunepublish.comthermofisher.com

This compound, with its reactive acetyl group and stable furan core, represents a valuable scaffold for the construction of focused compound libraries. Its functional handle can be readily transformed through a multitude of chemical reactions, allowing for the introduction of diverse molecular fragments. By applying high-throughput derivatization techniques, vast arrays of novel furanic architectures can be efficiently synthesized and explored for various applications.

The synthesis of a compound library from this compound can be designed around a central reaction scheme where one or more reactants are varied. For example, a library of imine derivatives can be generated through the condensation reaction of this compound with a collection of primary amines. This process is highly amenable to parallel synthesis, where each reaction is carried out in a separate well of a microtiter plate, often using robotic liquid handlers for precise reagent dispensing. researchgate.net

Below is a representative table illustrating the concept of a library synthesis from this compound using a hypothetical set of diverse primary amines to generate a Schiff base library.

Table 1: Illustrative Library of Schiff Bases Derived from this compound

Entry Amine Reactant Resulting Imine (Schiff Base) Structure
1 Aniline
2 Benzylamine
3 Cyclohexylamine
4 4-Fluoroaniline

High-throughput approaches are not limited to synthesis but also extend to the analysis and purification of the resulting libraries. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for the rapid quality control and characterization of the library members. uomustansiriyah.edu.iq

A key strategy in high-throughput synthesis is the use of multi-well reaction blocks or plates, which allow for numerous reactions to be run in parallel under identical or varied conditions. uomustansiriyah.edu.iq This format is highly compatible with automated liquid handling systems and analytical instrumentation.

The following table outlines a conceptual high-throughput synthesis plan for creating a library of chalcone-like derivatives by reacting this compound with a variety of substituted acetophenones in a 96-well plate format.

Table 2: Conceptual High-Throughput Synthesis Plan for a Chalcone-Like Library

Well ID Reagent A (Constant) Reagent B (Variable Acetophenone) Proposed Reaction Condition
A1 This compound Acetophenone Ethanolic NaOH, Room Temp, 12h
A2 This compound 4'-Methylacetophenone Ethanolic NaOH, Room Temp, 12h
A3 This compound 4'-Methoxyacetophenone Ethanolic NaOH, Room Temp, 12h
A4 This compound 4'-Chloroacetophenone Ethanolic NaOH, Room Temp, 12h
A5 This compound 4'-Nitroacetophenone Ethanolic NaOH, Room Temp, 12h
A6 This compound 3'-Aminoacetophenone Ethanolic NaOH, Room Temp, 12h
... ... ... ...

By systematically varying the reactants and reaction conditions across a multi-well plate, researchers can rapidly generate a large number of distinct furan-based compounds. The resulting libraries provide a rich source of chemical diversity for screening against biological targets or for identifying materials with novel properties. fortunepublish.comgardp.org The efficiency of these methods significantly accelerates the discovery process, reducing the time and cost associated with identifying lead compounds. researchgate.net

Applications of 5 Acetylfurfural As a Building Block in Advanced Materials Science

Precursor for Bio-Based Polymer Synthesis

The development of bio-based polymers is a cornerstone of the transition towards a circular economy. 5-Acetylfurfural, with its reactive functional groups, can serve as a valuable precursor in the synthesis of various polymer architectures. The presence of both an aldehyde and a ketone group allows for a range of polymerization and cross-linking reactions.

Monomer in Renewable Polyester (B1180765) and Polyamide Production

Polyesters and polyamides are major classes of engineering plastics and fibers. mdpi.comgoogle.commdpi.comrsc.org The synthesis of these polymers typically involves the step-growth polymerization of difunctional monomers. mdpi.commdpi.com While this compound itself is not a traditional difunctional monomer for linear polyester or polyamide production, it can be chemically transformed into derivatives suitable for such polymerizations. For instance, oxidation of the aldehyde group can yield 5-acetylfuran-2-carboxylic acid, which could then be used as a monomer in polyester and polyamide synthesis. smolecule.com The resulting polymers would incorporate the furan (B31954) ring into their backbone, potentially imparting enhanced thermal stability and rigidity compared to their linear aliphatic counterparts.

The synthesis of polyesters often involves the reaction of a dicarboxylic acid with a diol, while polyamide synthesis typically uses a dicarboxylic acid and a diamine. google.comrsc.org The incorporation of furanic structures, such as those derived from this compound, is an active area of research to produce bio-based alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.org

Table 1: Potential Monomers Derived from this compound for Polyester and Polyamide Synthesis

This compound DerivativePotential Polymer TypeResulting Linkage
5-Acetylfuran-2-carboxylic acidPolyester, PolyamideEster, Amide
2,5-Furandicarboxylic acid (via oxidation)Polyester, PolyamideEster, Amide
Furan-based diols (via reduction)Polyester, PolyurethaneEster, Urethane

This table presents potential monomer derivatives of this compound and their applications in polymer synthesis based on established chemical transformations.

Cross-linking Agent for Thermosetting Resins

Thermosetting resins are polymers that, once cured, become irreversibly rigid and insoluble. nih.gov This curing process involves the formation of a three-dimensional network of cross-linked polymer chains. smolecule.comresearchgate.net this compound, with its two carbonyl functionalities, is a prime candidate for use as a cross-linking agent. It can react with various resins, such as those based on phenols, urea, or melamine, to create robust and thermally stable thermoset materials. dntb.gov.ua The aldehyde group can readily participate in condensation reactions with active hydrogen atoms in the polymer chains, while the acetyl group can also be involved in cross-linking, leading to a high cross-link density. This high density of cross-links generally enhances the mechanical strength, thermal resistance, and chemical resistance of the final material. nih.gov

The use of furan-based compounds as cross-linkers is of particular interest for developing more sustainable thermosets, moving away from traditional formaldehyde-based systems. dntb.gov.ua The rigid furan ring can contribute to a higher glass transition temperature and improved thermomechanical properties of the cured resin.

Integration into Composite Materials and Nanostructured Assemblies

Composite materials, which combine two or more distinct materials to achieve properties superior to the individual components, are critical in numerous high-performance applications. The integration of this compound-based polymers as the matrix material in composites holds significant potential. Furan-based resins, in general, are known for their use as binders and protective coatings. When reinforced with fibers (such as glass, carbon, or natural fibers), these resins can form lightweight and strong composite materials.

Furthermore, the principles of self-assembly can be applied to create nanostructured materials using functionalized nanoparticles. frontiersin.org While specific research on this compound in this area is limited, the functional groups of this compound could be used to modify the surface of nanoparticles, enabling their assembly into ordered, large-surface-area materials. frontiersin.org Such nanostructured composites could find applications in catalysis, separations, and sensing.

Development of Sustainable Adhesives and Coatings

Adhesives and coatings play a crucial role in a vast array of industries, from packaging to construction. vicentresearchlab.comgoogle.com.pgwikipedia.org There is a growing demand for sustainable adhesives and coatings derived from renewable resources. wikipedia.orggoogle.com Bio-based polymers are increasingly being explored for these applications. The chemical structure of this compound suggests its potential utility in formulating sustainable adhesives and coatings.

Polymers derived from this compound could be formulated to have good adhesion to various substrates. The polarity of the furan ring and the carbonyl groups could enhance adhesion to polar surfaces like wood, paper, and metals. As a cross-linking agent, this compound could be used to cure adhesive and coating formulations, improving their strength, durability, and resistance to moisture and chemicals. smolecule.comgoogle.com The development of bio-based adhesives is a key area of innovation for sustainable packaging and other applications. vicentresearchlab.comgoogle.com.pg

Role in Functional Materials Design

Beyond structural applications, this compound can be a precursor for a variety of functional materials. Its reactive nature allows for its conversion into a range of specialized chemicals.

Precursors for Specialized Solvents and Lubricants

The transformation of biomass-derived molecules into high-performance solvents and lubricants is an emerging area of green chemistry. Through chemical modifications such as hydrogenation, etherification, or esterification, this compound can be converted into a variety of molecules with properties suitable for use as specialized solvents or lubricant base stocks. For example, reduction of the carbonyl groups could lead to the formation of furan-based diols, which can be further functionalized. The furan ring can impart specific solvency characteristics and thermal stability, which are desirable properties in many industrial applications. While this is a nascent field of research for this compound specifically, the broader class of furan derivatives is being actively investigated for these applications.

Table 2: Potential Functional Derivatives of this compound

DerivativePotential ApplicationKey Chemical Transformation
Furan-based diolsSolvents, MonomersReduction of carbonyl groups
Furan-based estersSolvents, LubricantsEsterification of derived alcohols
Furan-based ethersSolvents, Fuel additivesEtherification of derived alcohols

This table outlines potential functional derivatives obtainable from this compound and their prospective applications based on general chemical principles.

Intermediate for Carbon-Based Materials

This compound, a derivative of furan, is gaining recognition as a valuable bio-based precursor for the synthesis of advanced carbon materials. Its molecular structure, featuring a furan ring, an acetyl group, and an aldehyde group, provides reactive sites that facilitate conversion into various carbonaceous structures through processes like hydrothermal carbonization and pyrolysis. These methods transform this compound into materials with tunable properties, making them suitable for a range of high-performance applications.

The primary thermochemical conversion processes used are pyrolysis and hydrothermal carbonization (HTC). Pyrolysis involves heating the organic material in an inert atmosphere, leading to thermal decomposition and the formation of a solid, carbon-rich residue known as char. wikipedia.org Hydrothermal carbonization, on the other hand, uses water as a reaction medium at elevated temperatures and pressures to convert biomass into a solid product called hydrochar. mdpi.comresearchgate.netmdpi.com Both hydrochar and char can be further processed through activation to create highly porous carbons.

A key advantage of using precursors like this compound is the ability to produce carbon materials with high surface areas and well-developed pore structures. rsc.orgresearchgate.net Chemical activation, often employing agents like potassium hydroxide (B78521) (KOH), is a common subsequent step to enhance the porosity of the carbon materials. mdpi.comnih.govresearchgate.net This activation process creates a network of micropores and mesopores, which is crucial for applications such as supercapacitors, where a large surface area is needed for electrostatic charge storage. nih.govfrontiersin.org

Research into biomass-derived carbons has shown that precursors containing furan compounds can effectively polymerize and cross-link to form stable, cross-linked carbon structures. rsc.org The resulting materials often exhibit a high degree of graphitization and can be engineered to have specific functionalities. For instance, the hydrothermal treatment of biomass containing compounds like fructose (B13574) and glucose, which can dehydrate to form furan derivatives, leads to the formation of carbon microspheres. mdpi.comrsc.org These materials are noted for their potential in energy storage devices. mdpi.comrsc.orgresearchgate.net

The conversion of this compound and related biomass-derived molecules can also lead to the synthesis of carbon dots (CDs). rsc.orgnih.gov These are small carbon nanoparticles, typically less than 10 nanometers in size, that exhibit quantum confinement effects and unique photoluminescent properties. nih.gov The synthesis often involves hydrothermal treatment where the precursor molecules undergo dehydration, polymerization, and carbonization to form the fluorescent CDs. rsc.orgunimap.edu.my

The table below summarizes findings on carbon materials derived from biomass precursors, highlighting the conditions used and the properties of the resulting materials, which are analogous to what can be expected from this compound.

Table 1: Synthesis and Properties of Biomass-Derived Carbon Materials

Precursor SourceSynthesis MethodActivationSpecific Surface Area (m²/g)Application
Orange JuiceHydrothermal Carbonization (HTC) at 800 °CKOH1725Supercapacitor Electrodes mdpi.com
Purple CorncobPyrolysis at 700 °CKOH728Supercapacitor Electrodes nih.gov
Birch Wood ChipsPyrolysis (500 °C) & HTC (250 °C)NaOH>2400Porous Carbon Materials researchgate.net
Spent Coffee GroundsPyrolysis at 400-500 °CKOHNot specifiedAdsorbents mdpi.com
Petroleum Coke & Dye WastewaterOne-Step Pyrolysis at 650 °CSelf-activated2582Supercapacitors mdpi.com

Catalytic Roles and Applications of 5 Acetylfurfural and Its Derivatives

Precursor in Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. chemguide.co.uksavemyexams.com This type of catalysis offers high selectivity and mild reaction conditions due to the excellent interaction between the catalyst and reactants. fiveable.mepressbooks.pub 5-Acetylfurfural and its derivatives serve as valuable building blocks in the development of homogeneous catalysts.

Transition metal complexes are widely used as catalysts in a vast array of chemical reactions. rsc.org The properties and reactivity of these catalysts are significantly influenced by the ligands attached to the metal center. nih.gov These ligands can be designed to tune the electronic and steric environment of the metal, thereby controlling the activity and selectivity of the catalyst. nih.gov

Derivatives of this compound can be utilized in the synthesis of novel ligands for transition metal catalysts. For instance, the functional groups of this compound can be chemically modified to create multidentate ligands that can chelate to a metal ion, forming stable and catalytically active complexes. mdpi.com The furan (B31954) ring itself can also participate in coordination to the metal center. The development of chiral ligands from derivatives of naturally occurring compounds like this compound is a key area of research for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. mdpi.com

Table 1: Examples of Ligand Types Derived from Furanic Compounds

Ligand Type Description Potential Application in Catalysis
Schiff Base Ligands Formed by the condensation of the formyl group of this compound with a primary amine. These can be designed as bidentate or multidentate ligands. Asymmetric synthesis, oxidation reactions, and polymerization.
Phosphine (B1218219) Ligands The furan ring can be functionalized with phosphine groups. These are important ligands in cross-coupling reactions. Suzuki, Heck, and Sonogashira coupling reactions.

| N-Heterocyclic Carbene (NHC) Ligands | While not directly synthesized from this compound, furan-containing precursors can be used to generate NHC ligands. fiveable.me | Olefin metathesis and cross-coupling reactions. |

Organocatalysis refers to the use of small organic molecules as catalysts. This field has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. Cinchona alkaloids and their derivatives are well-known organocatalysts. dovepress.com

This compound derivatives can be used to synthesize novel organocatalysts. The presence of multiple functional groups allows for the introduction of various catalytically active moieties, such as primary amines, thioureas, and squaramides. dovepress.com These functionalities can activate substrates through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions, facilitating a wide range of asymmetric transformations. dovepress.com

Scaffold for Heterogeneous Catalyst Design

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.uksavemyexams.com This setup offers significant practical advantages, including ease of separation of the catalyst from the product mixture and the potential for catalyst recycling. libretexts.org Furanic compounds, including this compound, play a crucial role in the design and synthesis of advanced heterogeneous catalysts. liverpool.ac.ukfrontiersin.org

Table 2: Research on Furanic Compounds in Heterogeneous Catalyst Support Modification

Furanic Compound Support Material Active Metal Application Reference
Furfural (B47365) Carbon Platinum (Pt) Hydrodeoxygenation liverpool.ac.uk
5-Hydroxymethylfurfural (B1680220) (HMF) Alumina (Al2O3) Gold (Au) HMF Oxidation acs.org

Immobilization involves attaching a catalytically active species, such as a metal complex or an enzyme, to a solid support. mdpi.comnih.gov This process combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). epfl.ch

This compound and its derivatives can act as excellent linkers for the immobilization of catalytic sites. The aldehyde group, for instance, can react with amino groups on the surface of a support or on an enzyme to form a stable covalent bond. mdpi.com This approach allows for the site-specific attachment of catalysts, which can be crucial for maintaining their catalytic activity. mdpi.comnih.gov For example, 2,5-diformylfuran, a derivative of this compound, has been used to immobilize enzymes on amino-functionalized carriers, resulting in stable and reusable biocatalysts. mdpi.com Metal-organic frameworks (MOFs) can also serve as platforms for immobilizing catalytic species, and furan-based linkers can be incorporated into the MOF structure. rsc.orgresearchgate.net

Role in Reaction Systems as a Co-catalyst or Promoter

In some catalytic systems, the addition of a substance that is not itself a catalyst can significantly enhance the rate or selectivity of the reaction. britannica.com These substances are known as promoters or co-catalysts. vedantu.comunacademy.com A promoter enhances the activity of a catalyst, while a co-catalyst participates in the catalytic cycle and is regenerated. vedantu.comquora.com

While direct evidence for this compound acting as a co-catalyst or promoter is still an emerging area of research, its derivatives have the potential to fulfill these roles. The oxygen atoms in the furan ring and the carbonyl groups can act as Lewis basic sites, interacting with and activating other species in the reaction mixture. For example, in certain acid-catalyzed reactions, a furanic derivative could potentially interact with the catalyst or a reactant to facilitate a key step in the catalytic cycle. The ability of furanic compounds to be both hydrogen bond donors and acceptors could also play a role in promoting certain reactions.

Strategic Integration of 5 Acetylfurfural in Specialty Chemical Synthesis

Intermediate in Agrochemical Development

The development of new and effective agrochemicals, such as pesticides and herbicides, is crucial for modern agriculture. evonik.com 5-Acetylfurfural serves as a key intermediate in the synthesis of various agrochemical compounds. Its furan (B31954) core is a common structural motif in biologically active molecules. The reactivity of the acetyl group and the furan ring allows for the introduction of diverse functional groups, leading to the creation of novel pesticide and herbicide candidates. Research in this area focuses on synthesizing derivatives of this compound and screening them for their biological activity against various pests and weeds. The aim is to develop more potent and selective agrochemicals with improved environmental profiles.

Building Block for Flavor and Fragrance Chemical Synthesis

The flavor and fragrance industry continually seeks new and interesting molecules to create unique sensory experiences. smolecule.com this compound, with its pleasant aroma, is a valuable starting material for the synthesis of various flavor and fragrance chemicals. smolecule.com Its structure can be chemically modified to produce a wide array of aromatic compounds with diverse scent and taste profiles. For example, hydrogenation of the acetyl group can lead to alcohols with different odor characteristics, while condensation reactions can yield more complex molecules with unique flavor notes.

Precursor in Fine Chemical Synthesis Beyond Established Markets

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and electronics. massspeclab.comcuriaglobal.com The versatility of this compound extends beyond its use in established markets, positioning it as a valuable precursor in the broader fine chemical industry.

Synthesis of Advanced Organic Intermediates

This compound is a key starting material for synthesizing a variety of advanced organic intermediates. These intermediates are complex molecules that serve as building blocks for even more specialized chemicals. For instance, oxidation of this compound can yield 5-acetylfuran-2-carboxylic acid, a difunctional molecule that can be used in the synthesis of polyesters and other polymers. smolecule.com The ability to create such multifunctional intermediates from a renewable source makes this compound an attractive option for sustainable chemical production.

A notable transformation is the conversion of this compound into various heterocyclic compounds. These furan-containing heterocycles are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reactions often involve the manipulation of the acetyl group and the furan ring to build more complex molecular architectures.

Chiral Auxiliary or Scaffold in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. cutm.ac.inyork.ac.uk A chiral auxiliary is a molecule that is temporarily attached to a starting material to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com While direct research on this compound as a chiral auxiliary is still emerging, its inherent chirality, once appropriately modified, presents a potential application in this field.

The concept involves converting this compound into a chiral derivative that can then be used to direct the formation of a specific stereoisomer in a chemical reaction. After the reaction, the auxiliary can be removed and potentially recycled. The development of chiral auxiliaries from renewable resources like this compound is a promising area of green chemistry.

Development of Novel Solvents from this compound Derivatives

The development of green and sustainable solvents is a major goal in the chemical industry. Many traditional solvents are derived from petroleum and can be harmful to the environment. There is growing interest in developing solvents from renewable resources, and derivatives of this compound are promising candidates.

By modifying the functional groups of this compound, it is possible to create a range of new molecules with varying polarities and solvating properties. For example, reduction of the acetyl group and etherification of the resulting alcohol can lead to the formation of furan-based ethers. These ethers can be designed to have specific properties, making them suitable for a variety of applications, from reaction media to extraction solvents. Research in this area is focused on synthesizing and characterizing these novel solvents and evaluating their performance and environmental impact.

Advanced Analytical Methodologies for 5 Acetylfurfural Process Monitoring and Product Assessment

Spectroscopic Techniques for Reaction Progress Monitoring

Spectroscopic methods are invaluable for real-time, non-invasive monitoring of chemical reactions. They allow for the tracking of reactant consumption and product formation by observing changes in molecular properties.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions directly within the NMR tube. nih.gov It provides detailed structural information and quantitative data on the concentration of various species in the reaction mixture over time. chemrxiv.orgchemrxiv.org By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product signals.

The conversion of reactants and the yield of 5-Acetylfurfural can be calculated by integrating the characteristic peaks of each compound in the ¹H NMR spectrum. For instance, the progress of a reaction can be monitored by observing the decrease in the intensity of a specific proton signal from a starting material and the corresponding increase in a distinct proton signal from the this compound product. chemrxiv.org This allows for the determination of kinetic parameters and reaction endpoints without the need for sampling and quenching. researchgate.net

Table 1: Example of In-situ ¹H NMR Monitoring Data for a Hypothetical Synthesis

Time (minutes)Integral of Reactant A (arbitrary units)Integral of this compound (arbitrary units)Conversion (%)
01.000.000
300.750.2525
600.520.4848
900.280.7272
1200.100.9090
1500.050.9595

This table illustrates how the relative integrals of reactant and product signals change over time, allowing for the calculation of reaction conversion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques for monitoring functional group transformations during a reaction.

Infrared (IR) Spectroscopy is particularly useful for tracking changes in covalent bonds. mdpi.com In the synthesis of this compound, the formation of the product can be monitored by the appearance of characteristic absorption bands for the aldehyde and ketone carbonyl (C=O) groups. The C=O stretching vibrations for aldehydes and ketones typically appear in the region of 1650-1750 cm⁻¹. The disappearance of reactant-specific bands, such as an O-H stretch if an alcohol is a starting material, can also be tracked.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of molecules, especially those with conjugated systems. The furan (B31954) ring conjugated with both an acetyl and a formyl group in this compound results in a distinct UV absorption profile. As the reaction progresses and the conjugated system is formed, an increase in absorbance at a specific wavelength (λ_max) can be observed, which can be correlated with the product concentration. This technique is particularly suitable for monitoring reactions in dilute solutions. nih.gov

Table 2: Key Spectroscopic Data for Functional Group Tracking in this compound Synthesis

TechniqueFunctional GroupCharacteristic Signal/WavelengthObservation during Reaction
IRAldehyde C=O~1680-1700 cm⁻¹Signal appears/increases
IRKetone C=O~1660-1680 cm⁻¹Signal appears/increases
IRFuran Ring C=C~1500-1600 cm⁻¹Signal appears/changes
UV-VisConjugated π-system~280-300 nmAbsorbance appears/increases

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from a complex reaction mixture and assessing its purity. amazonaws.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. researchgate.net The sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase coated on the column wall.

Different detectors can be coupled with GC for analysis:

Flame Ionization Detector (FID): Provides a response that is proportional to the mass of carbon, making it excellent for quantification and assessing the relative purity of the product. researchgate.net

Mass Spectrometry (MS): Provides structural information by fragmenting the eluted compounds and analyzing the mass-to-charge ratio of the fragments. GC-MS is a definitive method for confirming the identity of this compound and identifying impurities. nih.govnih.gov

The purity of a this compound sample is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

Table 3: Typical GC-MS Parameters for the Analysis of Furfural (B47365) Derivatives

ParameterTypical Value/Condition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature250 °C
Oven ProgramInitial temp 50°C, ramp to 250°C at 10°C/min, hold for 5 min
DetectorMass Spectrometer (MS)
MS IonizationElectron Impact (EI), 70 eV
MS Scan Range40-300 m/z

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. nih.govresearchgate.net It is particularly well-suited for analyzing less volatile or thermally sensitive compounds. In the context of this compound, reversed-phase HPLC is commonly employed.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). researchgate.net Separation occurs based on the differing polarities of the components in the reaction mixture. More polar compounds elute earlier, while less polar compounds are retained longer on the column. A Diode-Array Detector (DAD) or UV detector is commonly used, set to a wavelength where this compound exhibits strong absorbance. researchgate.net HPLC is crucial for determining the purity of the final product and quantifying it against a standard. researchgate.net

Table 4: Example HPLC Method for Purity Assessment of this compound

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 10% B, ramp to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 285 nm
Retention Time (Hypothetical)Starting Material: 4.2 min; this compound: 9.5 min; Byproduct: 11.1 min

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive method used for the qualitative monitoring of reactions. libretexts.org A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). wvu.edu The plate is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate via capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. rsc.org

The progress of the reaction can be visualized by spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture together) on the same plate. chemistryhall.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. Purity can be qualitatively assessed; a pure compound should ideally give a single spot. The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 5: Example TLC Data for Monitoring this compound Synthesis

CompoundDistance Traveled by Compound (cm)Distance Traveled by Solvent (cm)Retention Factor (Rf)
Starting Material (e.g., 2-Acetylfuran)5.28.00.65
This compound (Product)3.68.00.45
Byproduct (Polar)1.68.00.20

Mobile Phase: 3:1 Hexane:Ethyl Acetate (B1210297) on a silica gel plate.

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry serves as a critical analytical tool in the study of this compound, providing definitive structural confirmation and enabling the detailed profiling of impurities that may arise during its synthesis or degradation. This technique offers high sensitivity and specificity, allowing for the identification and quantification of compounds even at trace levels.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules like this compound without causing significant fragmentation. nih.govnih.gov In ESI-MS, a solution of the analyte is introduced into the mass spectrometer through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte, which are then guided into the mass analyzer. nih.govyoutube.com

For the structural confirmation of this compound, ESI-MS typically reveals a prominent protonated molecule, [M+H]⁺. High-resolution mass spectrometry can provide an exact mass measurement of this ion, allowing for the unambiguous determination of its elemental composition. Further structural details can be elucidated using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule. For instance, studies on similar furo-furan structures using ESI-MS/MS have shown characteristic losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O), as well as cleavages of the furan ring system. researchgate.net This detailed fragmentation data allows for confident structural assignment and differentiation from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for monitoring this compound processes. researchgate.netthermofisher.com It is particularly powerful for impurity profiling, where it separates complex mixtures into individual components before their identification by mass spectrometry. thermofisher.com

In the analysis of this compound, a sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. As each compound exits the column, it enters the mass spectrometer, is ionized (typically by electron ionization, EI), and fragmented. The resulting mass spectrum provides structural information that is compared against spectral libraries for identification.

GC-MS is effective in identifying a range of potential impurities in this compound samples, including residual starting materials, reaction byproducts, and degradation products. For example, in the analysis of furan derivatives in food and biomass, GC-MS has been used to identify compounds such as furfural, furfuryl alcohol, and other related furans. researchgate.netmdpi.com A study on the analysis of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) demonstrated the use of GC-MS for quantification after a derivatization step to increase volatility and thermal stability. nih.govresearchgate.net This approach is also applicable to this compound for detecting trace-level impurities.

Validation of Analytical Procedures for this compound and its Derivatives

The validation of analytical methods is essential to ensure that the data generated are reliable, reproducible, and accurate for their intended purpose. For this compound and its derivatives, validation is typically performed according to guidelines from the International Council for Harmonisation (ICH), which outline specific parameters to be evaluated. nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standard solutions of this compound at different known concentrations. A calibration curve is then constructed by plotting the instrument response versus the concentration of the analyte.

The relationship is assessed using linear regression analysis, and the correlation coefficient (r²) is a key indicator of linearity. For most analytical methods, an r² value greater than 0.99 is considered evidence of a strong linear relationship. journalcra.com The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net For the analysis of related furanic compounds, linearity has been successfully established over various concentration ranges. For example, a GC-MS method for 5-hydroxymethylfurfural showed linearity between 25 and 700 ng/g. nih.govresearchgate.net Similarly, an HPLC method for analyzing furanic compounds in transformer oil demonstrated excellent linearity with r² values of >0.999. shimadzu.com

Table 1: Representative Linearity and Range Data for Furanic Compounds

AnalyteAnalytical MethodCalibration RangeCorrelation Coefficient (r²)
5-HydroxymethylfurfuralGC-MS25 - 700 ng/g>0.99
FurfuralHS-SPME-GC-MS0.12 - 16 mg/L0.9999
2-Acetylfuran (B1664036)HPLC50 - 9000 µg/L>0.999

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. core.ac.uk

Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses the variations within the same laboratory, but on different days, with different analysts, or different equipment.

Accuracy is typically determined by analyzing a sample with a known concentration of this compound (a certified reference material or a spiked sample) and comparing the measured value to the true value. The results are often expressed as the percentage recovery. For many analytical applications, recovery values between 80% and 120% are considered acceptable. researchgate.net In the analysis of furan in various food matrices, recovery was found to be in the range of 77.81-111.47%. nih.gov A study on related furanic compounds showed repeatability with RSD values between 0.6% and 5.7%. shimadzu.com

Table 2: Example of Precision and Accuracy Data for Furan Analysis

ParameterAnalyteMatrixResult
Repeatability (%RSD)Furanic CompoundsTransformer Oil0.6 - 5.7%
Intra-day Precision (%RSD)FuranFood Matrix1 - 16%
Inter-day Precision (%RSD)FuranFood Matrix4 - 20%
Accuracy (% Recovery)FuranFood Matrix77.81 - 111.47%

Detection and Quantitation Limits in Complex Matrices

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com These parameters are crucial for analyzing trace amounts of this compound, for instance, as an impurity or a contaminant in complex matrices like food, biofuels, or environmental samples.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at an S/N of 10:1. mdpi.com The matrix can significantly influence these limits. For example, a validated method for determining furan in eight different food matrices using GC-MS reported LODs ranging from 0.01 to 0.02 ng/g and LOQs from 0.04 to 0.06 ng/g, demonstrating the method's high sensitivity in complex systems. nih.gov Another GC-MS method for the related compound 5-hydroxymethylfurfural established a detection limit of 6 ng/g. nih.govresearchgate.net

Table 3: Illustrative Detection and Quantitation Limits for Furan Compounds

ParameterAnalyteMatrixValue
Limit of Detection (LOD)FuranFood Matrices0.01 - 0.02 ng/g
Limit of Quantitation (LOQ)FuranFood Matrices0.04 - 0.06 ng/g
Limit of Detection (LOD)5-HydroxymethylfurfuralFood Samples6 ng/g
Limit of Detection (LOD)2-FurfuralVinegar15 µg/L

Computational and Theoretical Investigations of 5 Acetylfurfural

Quantum Chemical Studies on Molecular Structure and Electronic Distribution

Quantum chemical methods are fundamental to exploring the electronic structure and geometry of 5-acetylfurfural. These studies provide a detailed picture of the molecule's electron distribution, which governs its physical properties and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. storion.rustackexchange.com This process involves finding the minimum energy structure on the potential energy surface by iteratively calculating the forces on the atoms and adjusting their positions. storion.rustackexchange.com For furan (B31954) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have proven effective in predicting geometric parameters like bond lengths, bond angles, and dihedral angles. digitaloceanspaces.cominpressco.comiosrjournals.org

While specific DFT geometry optimization data for this compound is not prominently available in the reviewed literature, a study on the structurally similar compound, 2-acetyl-5-methylfuran (B71968), provides valuable insights. The calculations for 2-acetyl-5-methylfuran were performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The optimized structure from such a calculation gives a detailed account of the molecule's conformation.

Table 1: Selected Optimized Geometrical Parameters for 2-Acetyl-5-Methylfuran (Analogue to this compound) calculated via DFT (Note: This data is for 2-acetyl-5-methylfuran, a closely related analogue of this compound. Atom numbering is illustrative and specific to the source study.)

ParameterBond/AngleCalculated Value
Bond LengthC2-C6 (Acetyl)1.48 Å
C6=O7 (Carbonyl)1.23 Å
O1-C2 (Ring)1.37 Å
O1-C5 (Ring)1.38 Å
Bond AngleO1-C2-C3110.5°
C2-C6-O7121.0°
C2-C6-C8118.0°
Dihedral AngleC3-C2-C6-O7155.1°
Data sourced from computational analysis of 2-acetyl-5-methylfuran. researchgate.net

These calculations help identify the most stable conformer, which for many furfural (B47365) derivatives is influenced by the orientation of the acetyl group relative to the furan ring.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnumberanalytics.com

For furan derivatives, FMO analysis helps predict the most likely sites for electrophilic or nucleophilic attack. wuxibiology.com In electrophilic substitutions on furan, the HOMO lobes are typically larger on the C2 and C5 positions, indicating these are the preferred sites of reaction. wuxibiology.com For this compound, the acetyl group is an electron-withdrawing group, which would influence the energy and distribution of these frontier orbitals.

Computational studies on 2-acetyl-5-methylfuran provide HOMO, LUMO, and energy gap values calculated at the B3LYP/6-311++G(d,p) level. researchgate.net The HOMO is primarily localized over the furan ring, while the LUMO is distributed across the acetyl group, indicating the flow of electronic charge during an electronic transition. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap for 2-Acetyl-5-Methylfuran (Note: This data is for 2-acetyl-5-methylfuran, a closely related analogue of this compound.)

ParameterEnergy (eV)
HOMO Energy-6.21
LUMO Energy-2.03
HOMO-LUMO Gap (ΔE)4.18
Data sourced from computational analysis of 2-acetyl-5-methylfuran. researchgate.net

This analysis is crucial for understanding the reactivity of this compound in various chemical transformations, including cycloadditions, oxidations, and reductions.

Mechanistic Modeling of this compound Reactions

Theoretical modeling allows for the detailed exploration of reaction mechanisms, providing insights into the step-by-step transformation of reactants into products. This includes the characterization of short-lived, high-energy transition states that are often difficult to observe experimentally.

To understand how a chemical reaction proceeds, computational chemists map out the potential energy surface that connects reactants and products. smu.edu A key point on this surface is the transition state, which is a first-order saddle point representing the maximum energy along the reaction coordinate. smu.edunih.gov Methods like the Climbing Image Nudged Elastic Band (CI-NEB) are used to locate these transition state structures. nsf.govresearchgate.net

For furan derivatives, these calculations have been applied to various reactions. For instance, DFT studies on the electro-oxidation of furfural on gold (Au) and platinum (Pt) surfaces have been used to determine the reaction pathways and potential-dependent activation barriers. nsf.gov In the oxidation of furfural to furoic acid, computational models can identify whether the reaction proceeds through a gem-diol intermediate or via direct C-H bond activation at the aldehyde group. rsc.org A detailed kinetic model for furfural oxidation was developed where reaction rate coefficients were determined using transition state theory. dlr.de These approaches can be directly applied to model similar reactions for this compound, such as its oxidation to 5-acetyl-2-furoic acid, to determine the most favorable reaction pathway and calculate the associated energy barriers.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. maxapress.com Computational models can account for these interactions through either explicit models (including individual solvent molecules) or, more commonly, implicit solvation models. mpg.de Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's electron density. mpg.demdpi.comfaccts.de

The use of a solvation model is crucial for accurately predicting reaction energetics in solution. For example, DFT calculations investigating the cycloaddition of dienylfurans used the SMD solvation model to account for the effect of the solvent. pku.edu.cn Similarly, studies on the oxidation of furfural have analyzed the solvent effect across numerous organic solvents, concluding that cation-solvation plays a major role in the reaction mechanism. maxapress.com When modeling reactions of this compound, incorporating an appropriate solvation model would be essential for obtaining results that are comparable to experimental observations in solution, as it affects the stability of reactants, products, and transition states.

Predictive Modeling for Novel Derivatives and Reactivity Patterns

Beyond studying a single molecule, computational chemistry enables the predictive modeling of properties and reactivity for a whole class of related compounds. researchgate.netmdpi.com This is particularly valuable for designing novel derivatives of this compound with tailored properties.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate calculated molecular descriptors with experimental properties. digitaloceanspaces.comresearchgate.net For furan derivatives, QSPR models have been developed to predict their efficiency as corrosion inhibitors for mild steel. digitaloceanspaces.comunram.ac.id These models use quantum chemical descriptors like HOMO and LUMO energies, dipole moment, and chemical hardness, calculated via DFT, to build a predictive equation for the inhibition efficiency. digitaloceanspaces.com

More recently, machine learning (ML) has emerged as a powerful tool for predicting chemical properties and reactivity. nih.gov ML models, such as artificial neural networks, can be trained on datasets of known compounds to predict properties for new, un-synthesized molecules with high accuracy. osti.govnih.gov For instance, ML has been used to predict the cetane number of furanic biofuel additives and to estimate furan concentrations in transformer oil. osti.govresearchgate.net By training an ML model on a dataset of this compound derivatives and their measured reactivity, it would be possible to rapidly screen virtual libraries of new derivatives to identify candidates with enhanced or specific reactivity patterns, accelerating the discovery of novel compounds for various applications. nih.govvt.edu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between a molecule of interest, such as this compound, and its surrounding environment (e.g., a solvent), researchers can gain detailed insights into the nature and strength of intermolecular forces. These simulations provide a microscopic view of processes like solvation, aggregation, and the initial stages of chemical reactions.

The core of an MD simulation is the force field, a set of empirical potential energy functions that describe the interactions between atoms. For organic molecules like this compound, force fields such as the General AMBER Force Field (GAFF) are commonly employed to define both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals and electrostatic) interactions. su.se The simulation proceeds by numerically solving Newton's equations of motion for a system of atoms and molecules, yielding a trajectory that describes how the positions and velocities of particles evolve over time.

Studies on similar furfural derivatives, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), in aqueous solutions have been conducted to understand their behavior under various conditions, including those relevant to biomass conversion processes like hydrothermal carbonization. su.sesu.se These simulations provide a framework for understanding how this compound would interact with solvent molecules.

Research Findings from Molecular Dynamics Simulations

MD simulations can elucidate the structure of the solvation shell around a this compound molecule. By analyzing the trajectory data, key structural and energetic properties can be calculated. One of the most common analysis techniques is the calculation of Radial Distribution Functions (RDFs). An RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, compared to the probability expected for a completely random distribution. lammpstube.comnumberanalytics.comutkstair.org

For a solution of this compound in water, specific RDFs between the atoms of this compound and water molecules can reveal the nature of the solvation structure. For instance, the RDF between the carbonyl oxygen of the acetyl group in this compound and the hydrogen atoms of water can indicate the presence and strength of hydrogen bonds. su.seresearchgate.net

Table 1: Representative Simulation Parameters for this compound in Aqueous Solution

ParameterValue/Description
System Composition 1 molecule of this compound + 2000 water molecules
Force Field General AMBER Force Field (GAFF) for this compound, SPC/E for water
Software GROMACS, MDynaMix su.sebohrium.com
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)
Temperature 298 K (ambient), 502 K (hydrothermal conditions) su.sesu.se
Pressure 1 atm (ambient), 50 atm (hydrothermal conditions) su.se
Simulation Time 10 - 100 nanoseconds
Analysis Radial Distribution Functions, Interaction Energies

The analysis of intermolecular interaction energies provides quantitative data on the stability of the solute-solvent system. These energies are typically divided into two main components: electrostatic (Coulombic) interactions, which arise from the partial charges on atoms, and van der Waals interactions, which include dispersion forces and short-range repulsion. rsc.org In polar solvents like water, electrostatic interactions, particularly hydrogen bonds, are expected to play a dominant role in the solvation of a polar molecule like this compound.

Table 2: Illustrative Intermolecular Interaction Analysis for this compound in Water

Interaction Pair (this compound atom - Water atom)Peak Position in RDF (Å)Interpretation
Carbonyl Oxygen (C=O) --- Water Hydrogen (Hw)~1.9Strong hydrogen bond acceptor
Furan Ring Oxygen --- Water Hydrogen (Hw)~2.1Weaker hydrogen bond acceptor
Acetyl Group Hydrogen (CH₃) --- Water Oxygen (Ow)~3.5Weak van der Waals interaction
Furan Ring Hydrogen --- Water Oxygen (Ow)~3.2Weak van der Waals interaction

Note: The data in this table are illustrative and based on findings for structurally similar molecules like furfural and HMF. su.sesu.se The peak positions in RDFs indicate the most probable distance between two types of atoms.

Simulations of furfural and HMF have shown that these molecules form hydrogen bonds with surrounding water molecules, primarily through their oxygen atoms. su.se Similarly, for this compound, the carbonyl oxygen of the acetyl group and the oxygen atom in the furan ring would be the primary sites for hydrogen bonding with water. The strength and geometry of these interactions dictate the molecule's solubility and its orientation within the solvent. Spatial Distribution Functions (SDFs) can further complement RDFs by providing a 3D map of the solvent density around the solute, visualizing the preferred locations of solvent molecules. su.sesu.se

By varying simulation conditions such as temperature and pressure, MD simulations can predict how intermolecular interactions change. For instance, at the higher temperatures characteristic of hydrothermal processing, the hydrogen bond network of water is disrupted, which in turn affects the solvation structure and dynamics of dissolved molecules like this compound. su.se This can influence reaction pathways by altering the accessibility of certain functional groups on the molecule.

Green Chemistry Principles in 5 Acetylfurfural Synthesis and Application

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.comskpharmteco.com An ideal reaction has an atom economy of 100%.

Theoretical Atom Economy for the Synthesis of 5-Acetylfurfural

A possible synthesis involves the reaction of furfural (B47365) with acetic anhydride (B1165640).

Reaction: C₅H₄O₂ (Furfural) + (CH₃CO)₂O (Acetic Anhydride) → C₇H₆O₃ (this compound) + CH₃COOH (Acetic Acid)

To calculate the atom economy, the molecular weights of the reactants and the desired product are required.

CompoundMolecular FormulaMolecular Weight ( g/mol )
FurfuralC₅H₄O₂96.08
Acetic AnhydrideC₄H₆O₃102.09
This compound C₇H₆O₃ 138.12
Acetic AcidCH₃COOH60.05

Calculation:

Total Mass of Reactants: 96.08 g/mol + 102.09 g/mol = 198.17 g/mol

Mass of Desired Product (this compound): 138.12 g/mol

Atom Economy: (138.12 / 198.17) * 100% = 69.7%

This calculation demonstrates that even with a 100% yield, a significant portion of the reactant atoms would end up as a byproduct (acetic acid). Improving atom economy would necessitate exploring alternative synthetic pathways, such as addition reactions, which inherently have a 100% atom economy. kccollege.ac.in Research into catalytic routes that minimize or repurpose byproducts is crucial for enhancing the green credentials of this compound production.

Design for Safer Solvents and Auxiliary Substances

The choice of solvents is a critical aspect of green chemistry, as they often contribute significantly to the environmental impact of a process. chemistrydocs.com The development of safer alternatives to traditional volatile organic compounds is a key research area.

Application of Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. nih.govmdpi.com They are often biodegradable, have low toxicity, and can be derived from renewable resources, making them attractive green solvents. nih.govmdpi.com

While direct research on the use of DESs for the synthesis of this compound is limited, their application in the production of its precursor, furfural, from biomass is well-documented. Current time information in Bangalore, IN. For instance, choline (B1196258) chloride-based DESs have been shown to be effective in the dehydration of xylose to furfural. mdpi.com A study on the conversion of N-acetyl-d-glucosamine reported the synthesis of 3-acetamido-5-acetylfuran (B13792600) using a choline chloride-glycerol-B(OH)₃ DES, demonstrating the potential of these solvents for producing acetylated furan (B31954) derivatives. researchgate.net

Table of DES Systems Used in Furan Derivative Synthesis

DES ComponentsFeedstockProductYield (%)Reference
Choline Chloride:Glycerin (ChCl-Gly)N-acetyl-d-glucosamine3-acetamido-5-(1',2'-dihydroxyethyl) furan31.1 researchgate.net
Choline Chloride:Glycerol:B(OH)₃N-acetyl-d-glucosamine3-acetamido-5-acetylfuran39.2 researchgate.net
Choline Chloride:UreaFurfuralCyclopentenone derivatives- nih.gov

The data suggests that DESs can act as both solvents and catalysts, potentially simplifying processes and reducing waste. Further investigation into their applicability for the direct synthesis of this compound is warranted.

Utilization of Ionic Liquids (ILs) as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable properties. acs.orguoh.edu.iqpsu.edu These characteristics make them promising green solvents for various chemical transformations, including biomass processing.

ILs have been extensively studied for the dissolution of lignocellulosic biomass and the subsequent conversion to platform chemicals like furfural. researchgate.netacs.org For example, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) has been used as a brominating agent for the synthesis of 5-bromo-2-furfural from furfural under solvent-free conditions, achieving a high yield. asianpubs.orgchemicalbook.com This intermediate could potentially be a precursor for this compound. The reusability of the ionic liquid was also demonstrated, a key factor for economic and environmental viability. asianpubs.org

Table of Ionic Liquids in Furan Derivative Synthesis

Ionic LiquidReactantProductYield (%)Reference
1-butyl-3-methylimidazolium tribromide ([bmim]Br₃)2-Furfural5-Bromo-2-furfural88 asianpubs.org
1-butyl-3-methylimidazolium bromide ([bmim]Br)N-methylimidazole, 1-bromobutane1-butyl-3-methylimidazolium bromide- asianpubs.org

The use of ILs can enhance reaction rates and selectivity, and their non-volatility reduces air pollution. nih.gov However, their cost, potential toxicity, and the energy required for recycling remain important considerations. mdpi.com

Renewable Feedstock Utilization and Biomass Valorization

A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. tci-thaijo.org Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for the production of bio-based chemicals. mdpi.com

This compound is derived from furfural, a key platform chemical that is produced from the pentose (B10789219) (C5) sugars, such as xylose, found in the hemicellulose fraction of lignocellulosic biomass. smolecule.commdpi.commdpi.com The process typically involves the acid-catalyzed dehydration of these sugars. google.com The valorization of biomass into furfural and its subsequent conversion to derivatives like this compound represents a sustainable alternative to petrochemical-based production routes. smolecule.comfrontiersin.org

The conversion of biomass to valuable chemicals is a cornerstone of the biorefinery concept, which aims to utilize all components of biomass, including cellulose, hemicellulose, and lignin, to produce a range of products, from fuels to high-value chemicals. mdpi.com The integration of this compound production into such a biorefinery framework would contribute to a more sustainable and circular economy.

Energy Efficiency in Production Processes

Energy efficiency is a critical component of green chemistry, with significant environmental and economic implications. researchgate.net Chemical processes should be designed to minimize energy consumption by, for example, operating at ambient temperature and pressure.

The production of chemicals from biomass often involves energy-intensive steps such as pretreatment, hydrolysis, and product separation. wordpress.com For instance, the gasification of biomass to produce hydrogen, a potential reagent in downstream processing, has been analyzed for its energy and exergy efficiencies, which were found to be in the range of 33-36% and 29-31%, respectively. tci-thaijo.org

Specific data on the energy consumption for the production of this compound is not available in the reviewed literature. However, general analyses of manufacturing processes indicate that energy requirements can vary significantly based on the scale of production, the specific technology employed, and the efficiency of unit operations. celignis.combiomedres.us For processes involving heating, such as distillation for product purification, energy consumption can be substantial. biomedres.us

To improve the energy efficiency of this compound production, several strategies could be employed:

Catalyst Development: Designing highly active and selective catalysts that allow for lower reaction temperatures and pressures.

Process Intensification: Combining multiple reaction steps into a single pot, as potentially offered by DES or IL systems, can reduce heating and separation energy requirements.

Heat Integration: Utilizing waste heat from one part of the process to provide energy for another.

Alternative Energy Sources: Employing renewable energy sources to power the production facility.

Techno-economic analyses of related bio-based chemical production processes, such as for 2,5-furandicarboxylic acid (FDCA), highlight the significant impact of feedstock cost and process yield on the final product price. researchgate.net Similar analyses for this compound would be crucial to identify energy-intensive hotspots and guide research toward more economically and environmentally sustainable production methods.

Waste Prevention and Minimization Strategies

A core tenet of green chemistry is that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov In the context of this compound synthesis, which often relies on the Friedel-Crafts acylation of furan or its derivatives, waste prevention strategies are critical for developing environmentally and economically viable processes.

Traditional Friedel-Crafts acylation reactions frequently use homogeneous acid catalysts like aluminum chloride (AlCl₃), which are difficult to separate from the reaction mixture, generate significant amounts of corrosive and toxic waste, and are often used in stoichiometric quantities. researchgate.netmdpi.com The shift towards greener alternatives focuses on minimizing this waste at its source through several key strategies:

Solvent Selection and Reduction: Solvents are a major contributor to the waste generated in chemical manufacturing. rochester.eduwhiterose.ac.uk Green chemistry promotes the use of safer, more environmentally benign solvents and the reduction of solvent use altogether. scienceopen.com Solvent selection guides, such as those developed by major pharmaceutical companies and academic consortia, help chemists choose solvents based on a holistic assessment of their safety, health, and environmental impacts. rsc.orgresearchgate.net For furan chemistry, there is a push to replace hazardous chlorinated solvents like dichloromethane (B109758) and problematic dipolar aprotic solvents like DMF and NMP with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. rochester.eduwhiterose.ac.uk Furthermore, developing solvent-free reaction conditions represents an ideal scenario, significantly reducing waste and simplifying purification processes. researchgate.net

By-product Prevention and Control: Furanic compounds, including furan itself, are prone to polymerization and other side reactions under the harsh, acidic conditions of classical Friedel-Crafts acylation, leading to the formation of unwanted, tar-like by-products known as humins. researchgate.netacs.org This not only reduces the yield of this compound but also generates waste that is difficult to handle and dispose of. Strategies to minimize these side reactions are crucial. One approach is the use of milder reaction conditions and more selective catalysts. nih.gov Another strategy involves the use of protection groups for the reactive carbonyl functionalities of furanic compounds to enhance their stability and prevent degradation during conversion, though this adds steps and reagents to the process. acs.org Direct acylation using less aggressive acylating agents, such as carboxylic acids instead of acyl chlorides, can also reduce by-product formation. nih.gov Controlling reaction temperature is also critical, as higher temperatures can promote competing side reactions like ketonization. osti.gov

Catalysis for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can carry out a single reaction many times, minimizing waste. eurekaselect.com The development of sustainable catalytic systems for this compound production is focused on creating highly active, selective, and, crucially, reusable catalysts.

Heterogeneous catalysts are particularly advantageous for green processes because they exist in a different phase from the reactants and products (typically a solid catalyst in a liquid reaction mixture), allowing for easy separation by filtration and subsequent reuse. eurekaselect.comdntb.gov.ua This eliminates the need for complex and energy-intensive separation steps and prevents contamination of the product with the catalyst.

Several classes of heterogeneous catalysts have shown promise for the Friedel-Crafts acylation of furan to produce this compound and related compounds:

Zeolites and Modified Clays (B1170129): Zeolites such as HZSM-5 and H-beta are solid acid catalysts that can effectively catalyze the acylation of furan derivatives. mdpi.comnih.gov Their well-defined microporous structures can offer shape selectivity, potentially improving the yield of the desired product. mdpi.com Studies have shown that zeolites can be used for the direct acylation of 2-methylfuran (B129897) with acetic acid, a biomass-derivable acylating agent, limiting the polymerization of the furanic substrate. nih.gov Similarly, clays like K-10 montmorillonite, when modified, can serve as effective and low-cost catalysts. researchgate.net

Supported Heteropoly Acids (HPAs): Heteropoly acids are highly acidic compounds that can be very effective catalysts. To improve their reusability and thermal stability, they can be supported on solid materials like silica (B1680970) (SiO₂), zirconia (ZrO₂), or clays. acs.orgresearchgate.net Research on the acylation of furan with acetic anhydride has demonstrated that a chromium-exchanged dodecatungstophosphoric acid catalyst supported on K-10 clay (20% w/w Cr₀.₆₆-DTP/K-10) achieved 88% conversion of furan with 100% selectivity to 2-acetylfuran (B1664036) under optimized, solvent-free conditions. acs.orgias.ac.in These supported HPA catalysts are reusable and avoid the use of corrosive and polluting chlorinated reagents. acs.org

Metal Oxides and Mixed Metal Oxides: Solid acid catalysts based on metal oxides like niobia (Nb₂O₅) or those grafted onto supports like SAPO-5 have also proven effective. mdpi.comeurekaselect.com For instance, grafting zinc chloride onto a SAPO-5 support created a highly active and selective catalyst for the acylation of 2-methylfuran, which could be easily recovered and reused. mdpi.com

The following table summarizes the performance of various heterogeneous catalysts in furan acylation reactions, highlighting their potential for sustainable this compound production.

CatalystSubstrateAcylating AgentConversion (%)Selectivity (%) to 2-AcylfuranReusabilityReference
20% Cr₀.₆₆-DTP/K-10FuranAcetic Anhydride88100Not specified acs.orgresearchgate.net
AlPW₁₂O₄₀ / Mg(OH)₂FuranCarboxylic AcidsGood to Excellent YieldsRegioselectiveReusable researchgate.net
HZSM-52-MethylfuranAcetic Acid~15 (at 250°C)>95Stable over time nih.gov
ZnClₓ/SAPO-52-MethylfuranAcetic Anhydride98.8100Maintained activity over 3 cycles mdpi.com
H-beta ZeoliteFuranAcetic AnhydrideHigh ActivityHigh SelectivityReusable, though gradual decline observed mdpi.comresearchgate.net

Beyond traditional heterogeneous catalysis, biocatalysis using enzymes is an emerging frontier for green chemical synthesis. acsgcipr.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit exceptional selectivity (chemo-, regio-, and enantioselectivity), which can significantly reduce energy consumption and by-product formation. acsgcipr.orguni-graz.at While direct enzymatic synthesis of this compound is still an area of active research, related transformations demonstrate its potential. For example, oxidases have been used to convert 5-hydroxymethylfurfural (B1680220) (HMF) into 2,5-furandicarboxylic acid (FDCA), and lipases are widely used for highly selective acylation reactions. uni-greifswald.denih.gov The development of engineered enzymes tailored for the acylation of furan could provide a highly sustainable, waste-free route to this compound. uni-graz.at

Future Research Directions and Emerging Challenges in 5 Acetylfurfural Chemistry

Development of Novel, Highly Efficient, and Selective Synthetic Pathways

The efficient and selective synthesis of 5-acetylfurfural is a primary area of ongoing research. Current methods often involve the acetylation of furfural (B47365), which itself is derived from the dehydration of lignocellulosic biomass. smolecule.com Future research is focused on developing more direct and sustainable synthetic routes.

Key areas of development include:

Advanced Catalytic Systems: The design of novel catalysts is crucial for improving the efficiency and selectivity of this compound synthesis. smolecule.com This includes the development of robust and recyclable catalysts that can operate under mild conditions.

Direct Conversion of Biomass: Researchers are exploring one-pot reactions that directly convert carbohydrates or lignocellulosic biomass into this compound, bypassing the need for intermediate furfural production. smolecule.com

Stereoselective Synthesis: For applications in pharmaceuticals and other fine chemicals, the development of stereoselective synthetic methods is essential to produce specific isomers of this compound derivatives. uochb.cz

Catalyst SystemFeedstockKey AdvantagesReference
Lewis acidsFurfural and acetic anhydride (B1165640)Established method smolecule.com
Advanced catalytic systemsCarbohydratesHigh yields, direct conversion smolecule.com
Aluminum halideN-fluoroalkyl-1,2,3-triazolesStereoselective transformation uochb.cz

Exploration of Undiscovered Reactivity Modes and Transformation Chemistry

The furan (B31954) ring and acetyl group in this compound offer a rich landscape for chemical transformations. smolecule.com While reactions like oxidation, condensation, and acetylation are known, there is significant potential to uncover new reactivity modes. smolecule.com

Future research will likely focus on:

Catalytic Asymmetric Transformations: Developing methods for the enantioselective transformation of this compound and its derivatives is a key goal for producing chiral molecules. rsc.org

Radical-Initiated Transformations: Exploring the use of carbon-centered radicals to initiate novel olefin transformation reactions could lead to new synthetic pathways and molecular structures. mdpi.com

Electrocatalytic Oxidations: Electrocatalysis offers a green and efficient route for the oxidation of furan derivatives, potentially leading to valuable products like 5-hydroxy-2(5H)-furanone. rsc.org

Advanced Functional Materials Development from this compound

The unique chemical structure of this compound makes it a promising building block for the development of advanced functional materials. Its renewable origin is a significant advantage in the pursuit of sustainable materials. smolecule.com

Emerging areas of research include:

Bio-based Polymers: this compound can be used as a monomer or precursor for the synthesis of a variety of polymers, including polyesters and polyamides, with potential applications in biodegradable plastics and resins. scielo.br

Smart Materials: The reactivity of the furan ring allows for the incorporation of this compound into Diels-Alder reactions, which can be used to create self-healing materials and other smart polymers. researchgate.net

Furanic-Based Resins: The development of new resins derived from this compound could provide sustainable alternatives to petroleum-based resins in coatings, adhesives, and composites.

Integration into Circular Economy Models and Sustainable Chemical Production

The transition to a circular economy, where resources are reused and waste is minimized, is a major driver for the interest in biomass-derived chemicals like this compound. circle-economy.comepa.ie Integrating its production and use into circular models is a key future direction.

This involves:

Biorefinery Concepts: Developing integrated biorefineries that convert lignocellulosic biomass into a range of valuable products, including this compound, fuels, and other chemicals. scielo.brrsc.org This approach maximizes the value derived from the biomass and minimizes waste. rsc.org

Designing for Recyclability: Creating products from this compound that are designed for easy recycling or biodegradation at the end of their life cycle. europa.eu

Waste Valorization: Exploring methods to convert waste streams from other industrial processes into this compound or its precursors, further closing the loop on resource utilization.

Circular Economy PrincipleApplication to this compoundPotential Impact
Designing out wasteDeveloping biodegradable polymers from this compound.Reduced plastic pollution.
Keeping products and materials in useCreating self-healing materials using furan chemistry.Extended product lifespan.
Regenerating natural systemsUtilizing agricultural waste as a feedstock for production.Reduced reliance on fossil fuels and land use change.

Addressing Challenges in Scalability and Industrial Implementation

While promising at the laboratory scale, the industrial-scale production of this compound faces several challenges that need to be addressed for its widespread adoption. susupport.com

Key challenges include:

Cost-Effective Production: Developing manufacturing processes that are economically competitive with petroleum-based alternatives is crucial. susupport.comrsc.org This includes optimizing reaction conditions, improving catalyst performance, and reducing energy consumption. rsc.org

Process Intensification: Applying principles of process intensification, such as using continuous flow reactors and integrating reaction and separation steps, can lead to smaller, more efficient, and safer production plants. intramicron.comvapourtec.commdpi.com

Supply Chain Development: Establishing a robust and reliable supply chain for lignocellulosic biomass is essential for large-scale production. depuemechanical.comcopperdigital.com

Interdisciplinary Research with Process Engineering and Data Science

Addressing the complex challenges in this compound chemistry will require collaboration across multiple disciplines. nih.govinsidehighered.comaup.nl Interdisciplinary research is essential for innovation and for translating laboratory discoveries into industrial applications. globalresearchcouncil.orgmdpi.com

Future collaborations will likely involve:

Process Engineering: Chemical engineers are needed to design and optimize large-scale production processes, including reactor design, separation and purification techniques, and process control. intramicron.comwiley-vch.de

Data Science and a href="https://www.google.com/search?q=Artificial+Intelligence" target="_blank">Artificial Intelligence: The use of data science, machine learning, and AI can accelerate research and development by modeling complex reaction pathways, predicting catalyst performance, and optimizing process parameters. copperdigital.com

Sustainability Assessment: Life cycle assessment and techno-economic analysis are crucial for evaluating the environmental and economic sustainability of different production routes and applications of this compound.

By focusing on these future research directions and addressing the emerging challenges, the scientific community can unlock the full potential of this compound as a key platform chemical in a more sustainable and circular chemical industry.

Q & A

Q. How can researchers avoid common pitfalls when publishing studies on this compound derivatives?

  • Methodological Answer : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): (1) Limit main-text data to critical findings, (2) Provide synthetic details in supplementary materials, and (3) Cite primary sources for known compounds. Use reference managers (e.g., EndNote) to ensure citation accuracy .

Tables for Key Comparisons

Parameter Basic Research Focus Advanced Research Focus
Synthesis OptimizationCatalyst screening, yield maximizationGreen solvent compatibility, LCA
Toxicity AssessmentAcute exposure assaysQSAR modeling, chronic effect studies
Data ReportingSpectral characterizationMeta-analysis, regulatory compliance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.